2-Bromo-5-fluoropyrazine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-5-fluoropyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2BrFN2/c5-3-1-8-4(6)2-7-3/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPWYTZGWNXDFRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CC(=N1)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2BrFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00735042 | |
| Record name | 2-Bromo-5-fluoropyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00735042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1209459-10-8 | |
| Record name | 2-Bromo-5-fluoropyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00735042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-BROMO-5-FLUOROPYRAZINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Bromo-5-fluoropyrazine: Properties, Structure, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of 2-Bromo-5-fluoropyrazine, a halogenated heterocyclic compound of interest in medicinal chemistry and drug discovery.
Core Chemical Properties
This compound is a colorless liquid at room temperature.[1] Its key physical and chemical properties are summarized in the table below, providing a foundational dataset for its use in research and development.
| Property | Value | Reference |
| CAS Number | 1209459-10-8 | [1] |
| Molecular Formula | C₄H₂BrFN₂ | [1] |
| Molecular Weight | 176.97 g/mol | [1] |
| Boiling Point | 176 °C | [1] |
| Density | 1.838 g/cm³ | [1] |
| Flash Point | 60 °C | [1] |
| Storage Temperature | 2-8 °C, under inert gas (Nitrogen or Argon) | [1][2] |
| Purity | ≥95% | [2] |
Chemical Structure
The structure of this compound is characterized by a pyrazine ring substituted with a bromine atom at the 2-position and a fluorine atom at the 5-position. This arrangement of electronegative halogens on the aromatic ring significantly influences its reactivity and potential as a scaffold in drug design.
| Identifier | String |
| SMILES | FC1=CN=C(Br)C=N1 |
| InChI Key | XPWYTZGWNXDFRE-UHFFFAOYSA-N |
Synthesis Protocol
A common and effective method for the synthesis of this compound involves the treatment of 2-bromo-5-hydroxypyrazine with a fluorinating agent. The following is a detailed experimental protocol for this synthesis.[1]
Materials:
-
2-bromo-5-hydroxypyrazine (1 equivalent, e.g., 4.2 g, 24 mmol)
-
Pyridine (solvent, e.g., 25 mL)
-
Trifluoromethanesulfonic anhydride (1.2 equivalents, e.g., 8.12 g, 28.8 mmol)
-
Ether
-
1N Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate/hexane (eluent)
Experimental Procedure:
-
Reaction Setup: Dissolve 2-bromo-5-hydroxypyrazine in pyridine in a suitable reaction flask. Cool the solution to 0 °C using an ice bath.
-
Addition of Reagent: Slowly add trifluoromethanesulfonic anhydride to the cooled solution in batches over approximately 5 minutes.
-
Reaction: Stir the reaction mixture in the ice bath for 30 minutes, and then allow it to warm to room temperature and stir overnight.
-
Work-up:
-
Add 300 mL of ether and 500 mL of 1N aqueous HCl to the reaction mixture.
-
Separate the organic and aqueous layers.
-
Back-extract the aqueous layer with 200 mL of ether.
-
Combine the organic phases.
-
-
Washing:
-
Wash the combined organic phase sequentially with two 100 mL portions of saturated aqueous NaHCO₃ solution.
-
Wash the organic phase with 200 mL of saturated aqueous NaCl solution.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using an ethyl acetate/hexane eluent system to afford the final product. The structure of the product can be confirmed by ¹H NMR.[1]
Experimental Workflow Diagram
The following diagram illustrates the key steps in the synthesis and purification of this compound.
Caption: Synthesis and purification workflow for this compound.
Applications in Drug Development
Halogenated pyrazines are a class of compounds that have garnered significant interest in medicinal chemistry. The introduction of bromine and fluorine atoms can modulate the pharmacokinetic and pharmacodynamic properties of a molecule. While specific, publicly documented applications of this compound in drug discovery are not extensively detailed, its structural motifs are found in various biologically active compounds.
The pyrazine ring is a key component in numerous FDA-approved drugs and clinical candidates. The bromo and fluoro substituents on this compound provide two distinct handles for further chemical modifications, such as cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) at the bromine position, and nucleophilic aromatic substitution, although the fluorine on a pyrazine ring is generally less reactive than on a pyridine ring. These functionalities allow for the facile introduction of diverse chemical groups, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.
Safety and Handling
Detailed safety and handling information should be obtained from the Safety Data Sheet (SDS) provided by the supplier. As a bromo- and fluoro-substituted heterocyclic compound, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood.
References
Primary Synthesis Pathway: From 2-Bromo-5-hydroxypyrazine
An In-depth Technical Guide to the Synthesis of 2-Bromo-5-fluoropyrazine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the primary synthetic pathway for this compound, a key intermediate in the development of novel pharmaceuticals. This document includes a comprehensive experimental protocol, quantitative data, and a visual representation of the synthesis workflow. Additionally, alternative conceptual pathways are explored to offer a broader perspective on synthetic strategies for fluorinated pyrazines.
The most direct and well-documented method for the synthesis of this compound proceeds from 2-bromo-5-hydroxypyrazine. This pathway involves the conversion of the hydroxyl group to a triflate, which is a good leaving group, followed by nucleophilic substitution with a fluoride source. However, a more direct method detailed in the literature involves a reaction that appears to be a variation of the Balz-Schiemann reaction or a related fluorination of a precursor. A detailed protocol has been described where 2-bromo-5-hydroxypyrazine is treated with trifluoromethanesulfonic anhydride in pyridine, followed by a workup that yields the desired product[1]. It is important to note that while the starting material is a hydroxypyrazine, the reaction with trifluoromethanesulfonic anhydride in pyridine is the key transformation step.
Experimental Protocol
This protocol is adapted from a general procedure for the synthesis of this compound from 2-bromo-5-hydroxypyrazine[1].
Materials:
-
2-Bromo-5-hydroxypyrazine
-
Pyridine
-
Trifluoromethanesulfonic anhydride
-
Ether
-
1N Aqueous HCl
-
Saturated aqueous NaHCO3 solution
-
Saturated aqueous NaCl solution
-
Anhydrous MgSO4
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexane
Procedure:
-
Dissolve 4.2 g (24 mmol) of 2-bromo-5-hydroxypyrazine in 25 mL of pyridine in a flask and cool the solution to 0 °C using an ice bath.
-
Slowly add 8.12 g (28.8 mmol) of trifluoromethanesulfonic anhydride in batches over approximately 5 minutes.
-
Stir the reaction mixture in the ice bath for 30 minutes.
-
Continue stirring at room temperature overnight.
-
After the reaction is complete, add 300 mL of ether and 500 mL of 1N aqueous HCl to the reaction mixture.
-
Separate the organic and aqueous layers. Back-extract the aqueous layer with 200 mL of ether.
-
Combine the organic phases and wash sequentially with 100 mL of saturated aqueous NaHCO3 solution (twice) and 200 mL of saturated aqueous NaCl solution.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an eluent of ethyl acetate/hexane to afford the final product.
Data Presentation
| Parameter | Value | Reference |
| Starting Material | 2-Bromo-5-hydroxypyrazine | [1] |
| Key Reagents | Pyridine, Trifluoromethanesulfonic anhydride | [1] |
| Reaction Time | 30 min at 0°C, then overnight at room temperature | [1] |
| Yield | 75% (5.55 g) | [1] |
| Purification Method | Silica gel column chromatography | [1] |
| Product Confirmation | 1H NMR | [1] |
Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Alternative Conceptual Synthesis Pathways
While the above method is well-documented, other modern synthetic strategies could theoretically be applied to synthesize this compound. These are presented here as conceptual pathways for consideration in the design of novel synthetic routes.
Nucleophilic Aromatic Substitution (SNAr)
A common strategy for synthesizing fluorinated heterocycles is through a halogen exchange (Halex) reaction, which is a type of nucleophilic aromatic substitution (SNAr)[2]. This would involve a di-halogenated pyrazine, where one halogen is more susceptible to substitution by a fluoride source.
Caption: Conceptual SNAr pathway for this compound synthesis.
Diazotization-Fluorination (Balz-Schiemann Type Reaction)
Inspired by the synthesis of 2-bromo-5-fluoropyridine[3], a similar approach could be envisioned for the pyrazine analogue. This would start with an amino-bromopyrazine, which would undergo diazotization followed by reaction with a fluoride source.
Caption: Conceptual diazotization-fluorination pathway.
Direct C-H Fluorination
Direct C-H fluorination is an atom-economical method that avoids pre-functionalization[2]. This approach would involve the direct reaction of 2-bromopyrazine with an electrophilic fluorinating agent. Regioselectivity would be a key challenge to address in this pathway.
Caption: Conceptual direct C-H fluorination pathway.
References
Spectroscopic Interpretation of 2-Bromo-5-fluoropyrazine: A Technical Guide for Researchers
For Immediate Release
This technical guide offers an in-depth analysis of the spectroscopic properties of 2-Bromo-5-fluoropyrazine (CAS No. 1209459-10-8), a heterocyclic compound of interest in pharmaceutical and fine chemical synthesis.[1] This document is intended for researchers, scientists, and professionals in drug development, providing a foundational understanding of its structural characteristics through spectroscopic data interpretation.
While experimental spectra for this compound are not broadly available in public databases, this guide presents predicted spectroscopic data based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). These predictions serve as a valuable reference for the identification and characterization of this compound. Additionally, detailed, generalized experimental protocols for acquiring such data are provided to guide researchers in their laboratory work.
Chemical Structure and Properties
This compound is a disubstituted pyrazine ring with the molecular formula C₄H₂BrFN₂ and a molecular weight of 176.97 g/mol .[1][2] The presence of a bromine atom, a fluorine atom, and two nitrogen atoms within the aromatic ring results in a unique electronic environment, which is reflected in its spectroscopic signatures.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from computational models and analysis of similar chemical structures.
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| ~8.45 | d | ~1.5 | 1H | H-3 |
| ~8.20 | d | ~5.0 | 1H | H-6 |
Note: The chemical shifts are approximate. The doublet multiplicity for H-3 arises from coupling to H-6, and for H-6 from coupling to the fluorine atom.
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~157 (d, J ≈ 250 Hz) | C-5 |
| ~145 (d, J ≈ 20 Hz) | C-6 |
| ~142 | C-2 |
| ~138 (d, J ≈ 10 Hz) | C-3 |
Note: The chemical shifts are approximate. The carbons C-3, C-5, and C-6 are expected to show coupling with the fluorine atom, resulting in doublets with characteristic coupling constants.
Table 3: Predicted FT-IR Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Weak | C-H aromatic stretching |
| ~1600-1450 | Medium-Strong | C=C and C=N aromatic ring stretching |
| ~1250-1150 | Strong | C-F stretching |
| ~1100-1000 | Medium | C-H in-plane bending |
| ~700-600 | Strong | C-Br stretching |
Table 4: Predicted Mass Spectrometry (MS) Data
| m/z | Relative Intensity (%) | Assignment |
| 176/178 | ~98 / 100 | [M]⁺/ [M+2]⁺ (presence of Br) |
| 97 | High | [M - Br]⁺ |
| 70 | Medium | [C₃H₂N₂]⁺ |
Experimental Protocols
The following are detailed, generalized methodologies for the acquisition of the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra to determine the carbon-hydrogen framework of the molecule.
Instrumentation: A 500 MHz NMR spectrometer.
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃).
-
Data Acquisition:
-
Transfer the solution to a 5 mm NMR tube.
-
Place the NMR tube in the spectrometer's probe.
-
Tune and shim the spectrometer to optimize the magnetic field homogeneity.
-
Acquire the ¹H NMR spectrum using a standard pulse sequence.
-
Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.
Procedure:
-
Sample Preparation (KBr Pellet Method):
-
Mix a small amount of this compound with dry potassium bromide (KBr) powder.
-
Grind the mixture to a fine powder.
-
Place a portion of the powder into a pellet press and apply pressure to form a thin, transparent KBr pellet.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Record a background spectrum of the empty sample compartment.
-
Record the spectrum of the sample.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation: A mass spectrometer with an electron ionization (EI) source.
Procedure:
-
Sample Introduction: Introduce a small amount of the sample into the ion source, typically via a direct insertion probe for solid samples or a gas chromatograph for liquids.
-
Ionization: Bombard the sample with a beam of electrons (typically 70 eV) to induce ionization and fragmentation.
-
Mass Analysis: The resulting ions are separated according to their mass-to-charge ratio (m/z) by a mass analyzer.
-
Detection: The abundance of each ion is measured by a detector, generating a mass spectrum.
Visualizations
To aid in the understanding of the molecular structure and the analytical workflow, the following diagrams are provided.
Caption: Chemical structure of this compound.
References
Reactivity Analysis of the C-Br Bond in 2-Bromo-5-fluoropyrazine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the reactivity of the carbon-bromine (C-Br) bond in 2-bromo-5-fluoropyrazine, a versatile building block in medicinal chemistry and materials science. The strategic positioning of the bromine and fluorine atoms on the electron-deficient pyrazine ring imparts unique reactivity, making it a valuable substrate for a variety of cross-coupling and substitution reactions. This document details the key transformations involving the C-Br bond, including Suzuki-Miyaura coupling, Buchwald-Hartwig amination, Sonogashira coupling, and nucleophilic aromatic substitution (SNAc). For each reaction, a summary of relevant data, detailed experimental protocols, and mechanistic diagrams are provided to facilitate its application in research and development.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds between an organoboron compound and an organic halide. The C-Br bond in this compound is amenable to this transformation, allowing for the introduction of a wide range of aryl, heteroaryl, and vinyl substituents.
Data Presentation: Representative Suzuki-Miyaura Coupling Reactions of Bromo-Heterocycles
While specific yield data for this compound is not extensively reported in readily available literature, the following table summarizes typical results for similar bromo-heterocyclic compounds, which can serve as a predictive guide for reaction optimization.
| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 2-Bromopyridine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85-95 |
| 2,5-Dibromo-3,6-dimethylpyrazine | 2-Methoxybenzeneboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 16 | 76[1] |
| 5-Bromo-1,2,3-triazine | Phenylboronic acid | Pd(dppf)Cl₂ | Ag₂CO₃ | Dioxane | 80 | 0.5 | 97[2] |
| 2,3,4,5-Tetrabromofuran | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane | 80 | 3-5 | 92[3] |
| 5-Bromo-2-methylpyridin-3-amine | (4-Fluorophenyl)boronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12 | 78 |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a general starting point for the Suzuki-Miyaura coupling of this compound. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Aryl/heteroarylboronic acid or ester (1.1-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)
-
Water (if using a biphasic system)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask or sealed tube under an inert atmosphere, add this compound, the boronic acid/ester, the palladium catalyst, and the base.
-
Add the anhydrous solvent and, if applicable, degassed water.
-
Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Mechanistic Diagram: Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that enables the formation of carbon-nitrogen bonds. This reaction is highly valuable for the synthesis of arylamines and related compounds. The C-Br bond of this compound can be effectively coupled with a variety of primary and secondary amines.
Data Presentation: Representative Buchwald-Hartwig Amination Reactions of Bromo-Heterocycles
The following table presents data from Buchwald-Hartwig amination reactions of various bromo-heterocyclic compounds, offering insights into expected outcomes with this compound.
| Substrate | Amine | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 2-Bromopyridine | Morpholine | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Toluene | 110 | 18 | 95 |
| 2-Bromopyridine | Aniline | Pd(OAc)₂ / BINAP | NaOtBu | Toluene | 100 | 16 | 98 |
| 1-Bromo-4-nitrobenzene | Benzamide | [Pd(cinnamyl)Cl]₂ / Xantphos | DBU | PhMe | 140 | 1 | 85[4] |
| 4-Bromoacetophenone | Morpholine | Pd₂(dba)₃ / Xantphos | DBU | MeCN/PhMe | 140 | 1 | 79[4] |
| 2-Amino-5-bromo-4-methylpyridine | Dimethylamine | Pd(OAc)₂ / dppp | NaOtBu | Toluene | 80-100 | 12 | 98[5] |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
This generalized protocol can be adapted for the Buchwald-Hartwig amination of this compound. The choice of ligand is crucial and should be tailored to the specific amine coupling partner.
Materials:
-
This compound (1.0 equiv)
-
Primary or secondary amine (1.1-1.5 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂, 1-5 mol%)
-
Phosphine ligand (e.g., Xantphos, RuPhos, BINAP, 2-10 mol%)
-
Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃, 1.2-2.0 equiv)
-
Anhydrous, deoxygenated solvent (e.g., toluene, dioxane, THF)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium precatalyst, phosphine ligand, and base to a dry Schlenk flask or sealed tube.
-
Add this compound and the amine.
-
Add the anhydrous, deoxygenated solvent.
-
Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-120 °C) with stirring.
-
Monitor the reaction progress by TLC, LC-MS, or GC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent and filter through a pad of celite to remove palladium residues.
-
Wash the filtrate with water and brine.
-
Dry the organic layer, filter, and concentrate in vacuo.
-
Purify the product by flash column chromatography.
Mechanistic Diagram: Buchwald-Hartwig Amination Catalytic Cycle
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Sonogashira Coupling
The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. This reaction is a reliable method for the synthesis of substituted alkynes. The C-Br bond in this compound can readily participate in this transformation.
Data Presentation: Representative Sonogashira Coupling Reactions of Bromo-Heterocycles
The following table provides examples of Sonogashira couplings with various bromo-heterocycles, which can be used to estimate the reactivity of this compound.
| Substrate | Alkyne | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 6-Bromo-3-fluoro-2-cyanopyridine | 1-Ethynyl-4-ethylbenzene | Pd(PPh₃)₄ / CuI | Et₃N | THF | RT | 16 | 93[6] |
| 5-Bromoindole derivative | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | i-Pr₂NH | THF | 60 | 3 | High |
| 3-Bromo-6-methyl-1,2,4,5-tetrazine | Phenylacetylene | Pd(PPh₃)₄ / CuI | Et₃N | THF | RT | 1 | 95[7] |
| Bromo-diazenyl-pyrazolo[1,5-a]pyrimidine | Phenylacetylene | Pd(PPh₃)₄ / CuI | Et₃N | THF/DMF | 80 | 12 | 80-90[8] |
Experimental Protocol: General Procedure for Sonogashira Coupling
This protocol outlines a general procedure for the Sonogashira coupling of this compound.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.1-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂, 1-5 mol%)
-
Copper(I) cocatalyst (e.g., CuI, 1-10 mol%)
-
Base (e.g., Et₃N, i-Pr₂NH, piperidine, 2.0-5.0 equiv)
-
Anhydrous, deoxygenated solvent (e.g., THF, DMF, toluene)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, the palladium catalyst, and the copper cocatalyst.
-
Add the anhydrous, deoxygenated solvent and the base.
-
Add the terminal alkyne dropwise to the stirred solution.
-
Stir the reaction mixture at room temperature or heat to the desired temperature (typically 25-80 °C).
-
Monitor the reaction by TLC, LC-MS, or GC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite.
-
Wash the filtrate with saturated aqueous ammonium chloride solution and brine.
-
Dry the organic layer, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Mechanistic Diagram: Sonogashira Coupling Catalytic Cycles
Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyrazine ring, further enhanced by the fluorine atom, makes this compound susceptible to nucleophilic aromatic substitution. While the C-F bond is generally more activated towards SNAr, under certain conditions, displacement of the bromide can be achieved, particularly with soft nucleophiles.
Data Presentation: Representative SNAr Reactions of Halo-Heterocycles
The following data for related halo-heterocycles illustrates the scope and potential of SNAr reactions.
| Substrate | Nucleophile | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 2-Chloropyrimidine | Pyrrolidine | K₂CO₃ | DMF | 100 | 2 | 96[5] |
| 2-Fluoropyridine | Sodium ethoxide | - | Ethanol | 25 | - | - |
| Pentafluoropyridine | Phenothiazine | K₃PO₄ | MeCN | 60 | 12 | 92[9] |
| 2,4-Dinitrochlorobenzene | Aniline | - | Ethanol | reflux | 1 | High |
| Atrazine (a chloro-triazine) | Bisulfide (HS⁻) | - | Water | 25 | - | - |
Experimental Protocol: General Procedure for Nucleophilic Aromatic Substitution
This protocol provides a general method for SNAr reactions with this compound. The choice of nucleophile, solvent, and temperature will significantly influence the outcome and selectivity.
Materials:
-
This compound (1.0 equiv)
-
Nucleophile (e.g., amine, alkoxide, thiol, 1.1-2.0 equiv)
-
Base (if required, e.g., K₂CO₃, NaH, Et₃N)
-
Polar aprotic solvent (e.g., DMF, DMSO, acetonitrile)
-
Inert gas (optional, depending on nucleophile sensitivity)
Procedure:
-
Dissolve this compound in the chosen solvent in a round-bottom flask.
-
If the nucleophile is a salt (e.g., sodium methoxide), add it directly. If it is a neutral species (e.g., an amine), add it to the solution. A base may be required to generate the active nucleophile in situ.
-
Stir the reaction mixture at room temperature or heat as required.
-
Monitor the reaction's progress by an appropriate analytical method.
-
Once the reaction is complete, quench the reaction by adding water or an appropriate aqueous solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with water and brine.
-
Dry the organic phase, filter, and remove the solvent under reduced pressure.
-
Purify the product by column chromatography or recrystallization.
Mechanistic Diagram: Nucleophilic Aromatic Substitution (SNAr) Mechanism
Caption: General mechanism of Nucleophilic Aromatic Substitution (SNAr).
General Experimental Workflow
The following diagram illustrates a typical workflow for conducting and analyzing the reactions described in this guide.
Caption: A generalized workflow for synthesis and analysis.
Conclusion
The C-Br bond in this compound exhibits versatile reactivity, readily participating in a range of synthetically important transformations. It is an excellent substrate for palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, allowing for the facile introduction of carbon and nitrogen nucleophiles. Furthermore, the electron-deficient nature of the pyrazine ring activates the C-Br bond towards nucleophilic aromatic substitution, although selectivity between the C-Br and C-F bonds must be considered. The protocols and data presented in this guide provide a solid foundation for researchers to effectively utilize this compound as a key building block in the synthesis of complex molecules for pharmaceutical and materials science applications. Further investigation into the specific reaction kinetics and substrate scope for this particular molecule will undoubtedly continue to expand its utility in modern organic synthesis.
References
- 1. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chemrxiv.org [chemrxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 6. Synthesis of 3-alkyl-6-methyl-1,2,4,5-tetrazines via a Sonogashira-type cross-coupling reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. Bromo-Substituted Diazenyl-pyrazolo[1,5-a]pyrimidin-2-amines: Sonogashira Cross-Coupling Reaction, Photophysical Properties, Bio-interaction and HSA Light-Up Sensor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Safe Handling, and Storage of 2-Bromo-5-fluoropyrazine
Disclaimer: This document provides a technical guide to the safety, handling, and storage of 2-Bromo-5-fluoropyrazine. No specific Safety Data Sheet (SDS) for this compound was publicly available at the time of this writing. The information herein is compiled from data on structurally analogous compounds, primarily 2-Bromo-5-fluoropyridine and 2-Bromo-5-fluoropyrimidine. Researchers and professionals should treat this compound as a potentially hazardous substance and handle it with the utmost care, following all institutional and regulatory safety protocols.
Chemical and Physical Properties
While specific experimental data for this compound is limited, the following table summarizes its basic chemical properties.
| Property | Value | Source |
| CAS Number | 1209459-10-8 | [1][2] |
| Molecular Formula | C₄H₂BrFN₂ | [1][2] |
| Molecular Weight | 176.97 g/mol | [1][2] |
| Synonym | 5-bromo-2-fluoropyrazine | [1] |
Hazard Identification and Classification
Based on analogous compounds, this compound should be considered a hazardous substance. The following GHS classifications are anticipated.
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed[3][4] |
| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin[3][4] |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[3][4][5] |
| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation[3][4][5] |
| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled[3][4] |
| Specific Target Organ Toxicity - Single Exposure | 3 | H335: May cause respiratory irritation[3][5] |
Signal Word: Warning
Hazard Pictograms:
-
(GHS07)
Experimental Protocols: Safe Handling and Personal Protective Equipment (PPE)
Adherence to strict experimental protocols is crucial when working with this compound.
Engineering Controls
-
All handling of this compound should be conducted in a properly functioning chemical fume hood.
-
Ensure a safety shower and eyewash station are readily accessible and have been recently tested.[6]
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound:
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards. A face shield should be worn if there is a splash hazard. | To protect against splashes and vapors that can cause serious eye irritation. |
| Hand Protection | Chemical-resistant, impervious gloves (e.g., nitrile rubber) inspected prior to use. | To prevent skin contact, which may be harmful.[3] |
| Body Protection | A flame-retardant lab coat and appropriate protective clothing to prevent skin exposure. | To protect against accidental skin contact and contamination of personal clothing.[3] |
| Respiratory Protection | Use only in a well-ventilated area, preferably within a chemical fume hood. If exposure limits are exceeded or irritation is experienced, a NIOSH/MSHA or European Standard EN 149 approved respirator is required. | To prevent inhalation of harmful dust, vapors, or mists.[3][5] |
General Handling Procedures
-
Avoid all personal contact, including inhalation.[3]
-
Wear protective clothing when there is a risk of exposure.[3]
-
Do not eat, drink, or smoke in the work area.[3]
-
Keep containers tightly closed when not in use.
-
Wash hands thoroughly with soap and water after handling.[3]
-
Launder contaminated clothing before reuse.[3]
First Aid Measures
In the event of exposure, immediate action is critical.
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[3][5] |
| Skin Contact | Take off immediately all contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[3][5] |
| Inhalation | Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Call a poison center or doctor/physician immediately.[3][7] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison center or doctor/physician immediately.[3][5] |
Firefighting Measures and Accidental Release
Firefighting
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[5]
-
Specific Hazards: May emit corrosive fumes upon combustion. Containers may burn, though the substance is not considered a significant fire risk.[3]
-
Firefighter Protection: Wear self-contained breathing apparatus (SCBA) and full protective gear.[7]
Accidental Release
-
Personal Precautions: Evacuate personnel to a safe area. Ensure adequate ventilation. Avoid breathing dust, vapors, mist, or gas.[5]
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let product enter drains.
-
Cleanup Methods: For dry spills, sweep up and shovel into a suitable container for disposal. Avoid dust formation. For liquid spills, absorb with an inert material and place in a sealed container for disposal.[3]
Storage and Disposal
Storage
-
Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[7]
-
Protect from physical damage.[3]
Disposal
-
Dispose of this chemical and its container to an approved waste disposal plant.
-
Do not allow the product to enter drains.
-
Contaminated packaging should be disposed of as unused product.
Visual Workflows
The following diagrams illustrate key safety and handling workflows for this compound.
Caption: Standard Operating Procedure for Handling this compound.
Caption: First Aid Procedures for Exposure to this compound.
References
- 1. chemscene.com [chemscene.com]
- 2. This compound | 1209459-10-8 [chemicalbook.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. 2-Bromo-5-fluoropyrimidine | C4H2BrFN2 | CID 26344048 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Bromo-5-fluoropyridine - Safety Data Sheet [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. fishersci.com [fishersci.com]
- 8. 2-Bromo-5-fluoropyridine CAS 41404-58-4 Manufacturers, Suppliers - Good Price - TSEALINE [tslpharm.com]
A Technical Guide to 2-Bromo-5-fluoropyrazine for Research and Development
This guide provides a comprehensive overview of 2-Bromo-5-fluoropyrazine, a key building block for researchers, scientists, and professionals in drug development. It covers commercial availability, synthetic protocols, and potential applications in medicinal chemistry, with a focus on its utility in creating novel chemical entities.
Commercial Availability and Suppliers
This compound is readily available from a range of commercial suppliers, catering to both research and bulk quantity requirements. The compound is typically offered at purities of 98% or higher. Pricing and packaging vary among suppliers.
Table 1: Commercial Suppliers and Availability of this compound
| Supplier Name | Product Number | Purity | Packaging Options |
| Carbott PharmTech Inc. | Not specified | Not specified | Not specified |
| Accela ChemBio Co.,Ltd. | Not specified | Not specified | Not specified |
| Bide Pharmatech Ltd. | Not specified | Not specified | Not specified |
| Hangzhou Milestone Pharmtech Co., Ltd. | Not specified | Not specified | Not specified |
| Bellen Chemistry Co., Ltd. | Not specified | Not specified | Not specified |
| Fluorochem | F383592 | Not specified | 250 mg, 500 mg, 1 g, 2.5 g, 5 g, 10 g |
| ChemicalBook | Multiple listed | Varies | Varies by supplier |
| CP Lab Safety | Not specified | 98% | 5 grams |
| ChemScene | CS-0088880 | >98% | Not specified |
Note: This table is not exhaustive and represents a selection of identified suppliers. Availability and product details should be confirmed directly with the respective supplier.
Physicochemical Properties
A summary of key physicochemical properties for this compound (CAS No. 1209459-10-8) is provided below.
Table 2: Physicochemical Data for this compound
| Property | Value |
| Molecular Formula | C4H2BrFN2 |
| Molecular Weight | 176.97 g/mol [1] |
| Boiling Point | 176°C[1] |
| Density | 1.838 g/cm³[1] |
| Flash Point | 60°C[1] |
| Storage Temperature | 2-8°C under inert gas (Nitrogen or Argon)[1] |
| Form | Liquid[1] |
| Color | Colourless[1] |
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved from commercially available starting materials. A general and effective laboratory-scale synthesis is detailed below.
Synthesis of this compound from 2-Bromo-5-hydroxypyrazine[1]
This protocol outlines the conversion of 2-bromo-5-hydroxypyrazine to this compound.
Materials:
-
2-bromo-5-hydroxypyrazine (4.2 g, 24 mmol)
-
Pyridine (25 mL)
-
Trifluoromethanesulfonic anhydride (8.12 g, 28.8 mmol)
-
Ether
-
1N Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Saturated aqueous sodium chloride (NaCl) solution
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexane
Procedure:
-
Dissolve 4.2 g (24 mmol) of 2-bromo-5-hydroxypyrazine in 25 mL of pyridine in a suitable flask.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add 8.12 g (28.8 mmol) of trifluoromethanesulfonic anhydride in batches over approximately 5 minutes.
-
Stir the reaction mixture in the ice bath for 30 minutes.
-
Remove the ice bath and continue stirring at room temperature overnight.
-
Upon reaction completion, add 300 mL of ether and 500 mL of 1N aqueous HCl to the reaction mixture.
-
Separate the organic and aqueous layers.
-
Back-extract the aqueous layer with 200 mL of ether.
-
Combine the organic phases and wash sequentially with 100 mL of saturated aqueous NaHCO3 solution (twice) and 200 mL of saturated aqueous NaCl solution.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and hexane as the eluent.
-
This process should yield approximately 5.55 g (75% yield) of this compound. The structure should be confirmed by 1H NMR spectroscopy.
Applications in Drug Discovery and Medicinal Chemistry
Halogenated pyrazines are valuable intermediates in the synthesis of complex organic molecules, particularly in the pharmaceutical industry. The bromine and fluorine atoms in this compound offer distinct reactivity, making it a versatile building block.
The bromine atom serves as a key handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the facile introduction of various aryl, heteroaryl, or alkyl groups at the 2-position of the pyrazine ring, enabling the construction of diverse molecular scaffolds.
References
Initial biological screening of 2-Bromo-5-fluoropyrazine derivatives
An In-depth Technical Guide to the Initial Biological Screening of 2-Bromo-5-fluoropyrazine Derivatives
Introduction
Pyrazine, a six-membered heterocyclic compound containing two nitrogen atoms, is a privileged scaffold in medicinal chemistry.[1] Its derivatives are integral to numerous natural and synthetic compounds with significant pharmacological properties.[2] Structural modifications to the pyrazine ring can profoundly influence the biological activity of the resulting molecules, making them a fertile ground for drug discovery.[2] The this compound core, in particular, offers versatile synthetic handles for creating diverse chemical libraries. The bromine atom can be readily displaced or used in cross-coupling reactions, while the fluorine atom can enhance metabolic stability and binding affinity. This guide provides a comprehensive overview of the initial biological screening methodologies for novel this compound derivatives, targeting researchers and professionals in drug development.
Synthetic Considerations
The starting material, this compound, can be synthesized from precursors like 2-bromo-5-hydroxypyrazine. A typical procedure involves dissolving the precursor in pyridine, cooling it, and then adding trifluoromethanesulfonic anhydride. The reaction mixture is processed through extraction and purified using silica gel column chromatography to yield the desired this compound.[3] From this core, a wide array of derivatives can be generated through various organic reactions, such as Suzuki or Stille cross-coupling at the bromine position, to introduce diverse substituents and build a library of compounds for screening.
Primary Biological Screening
The initial biological evaluation of new chemical entities typically involves a battery of in vitro assays to identify potential therapeutic activities. For pyrazine derivatives, the most common areas of investigation include anticancer, antimicrobial, and enzyme inhibitory activities.
Anticancer and Cytotoxicity Screening
Pyrazine derivatives have shown significant potential as anticancer agents.[1][2] The primary screening step is to assess their general cytotoxicity against a panel of human cancer cell lines.
Data on Anticancer Activity of Pyrazine Derivatives
| Compound Class/Example | Cancer Cell Line(s) | Assay | IC50 Value | Reference |
| Pyrido[3,4-b]pyrazine derivative | MiaPaCa-2 (Pancreatic) | Cell Growth Inhibition | 25 nM | [2] |
| 1-(5-bromopyrazin-2-yl)-1-[3-(trifluoromethyl)benzyl]urea (BPU) | Jurkat | MTT Assay | 4.64 ± 0.08 µM | [1] |
| 1-(5-bromopyrazin-2-yl)-1-[3-(trifluoromethyl)benzyl]urea (BPU) | HeLa | MTT Assay | 9.22 ± 0.17 µM | [1] |
| Chalcone-pyrazine derivative (Compound 48) | BEL-7402 | MTT Assay | 10.74 µM | [4] |
| Flavonoid-pyrazine hybrid (Compound 89) | MCF-7 (Breast) | MTT Assay | 10.43 µM | [4] |
| Chloropyrazine-tethered pyrimidine (Compound 35) | DU-145 (Prostate) | Antiproliferative Assay | 5 ± 1 µg/mL | [5][6] |
| Betulinic acid-pyrazine derivative (Compound 270) | HepG-2 (Liver) | Cytotoxicity Assay | < 20 µM | [4] |
Experimental Protocol: MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density (e.g., 1 x 10⁴ cells/well) and allowed to adhere overnight in a complete culture medium under standard conditions (37°C, 5% CO₂).
-
Compound Treatment: The following day, the medium is replaced with fresh medium containing serial dilutions of the test compounds. A vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug like Tamoxifen) are included.[1]
-
Incubation: The plates are incubated for a specified period, typically 24, 48, or 72 hours.[1]
-
MTT Addition: After incubation, the treatment medium is removed, and a fresh solution of MTT (e.g., 0.5 mg/mL in serum-free medium) is added to each well. The plates are then incubated for another 2-4 hours, allowing viable cells to metabolize the yellow MTT into purple formazan crystals.
-
Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals.
-
Data Acquisition: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting cell viability against the compound concentration.
Antimicrobial Screening
Pyrazine derivatives have also been explored for their antibacterial and antifungal properties.[7] Initial screening is typically performed using agar diffusion methods for a qualitative assessment, followed by broth dilution methods to determine the Minimum Inhibitory Concentration (MIC).
Data on Antimicrobial Activity of Pyrazine Derivatives
| Compound Class/Example | Microorganism | Assay | Activity (MIC or Zone of Inhibition) | Reference |
| Chloropyrazine-tethered pyrimidine (Compound 31) | S. aureus, E. coli (Bacteria) | Broth Microdilution | MIC: 45.37 µM | [5][6] |
| Chloropyrazine-tethered pyrimidine (Compound 31) | A. niger, C. tropicalis (Fungi) | Broth Microdilution | MIC: 45.37 µM | [5][6] |
| Chloropyrazine-tethered pyrimidine (Compound 25) | A. niger (Fungus) | Broth Microdilution | MIC: 97.34 µM | [6] |
| Chloropyrazine-tethered pyrimidine (Compound 30) | Bacteria & Fungi | Broth Microdilution | MIC: 50.04 µM | [5][6] |
Experimental Protocol: Agar Disk Diffusion Assay
This method provides a preliminary assessment of antimicrobial activity.[8]
-
Media Preparation: A suitable agar medium (e.g., Nutrient Agar for bacteria, Potato Dextrose Agar for fungi) is prepared and poured into sterile Petri plates.[6]
-
Inoculation: A standardized suspension of the test microorganism is uniformly spread over the surface of the agar.
-
Disk Application: Sterile paper discs (typically 6 mm in diameter) are impregnated with a known concentration of the test compound and placed on the inoculated agar surface.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48-72 hours for fungi).
-
Analysis: The diameter of the zone of inhibition (the clear area around the disc where microbial growth is prevented) is measured in millimeters. A larger zone diameter indicates greater antimicrobial activity.
Experimental Protocol: Broth Microdilution for MIC Determination
This quantitative method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Compound Dilution: Serial dilutions of the test compounds are prepared in a liquid growth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.
-
Controls: A positive control (medium with inoculum, no compound) and a negative control (medium only) are included.
-
Incubation: The plates are incubated under conditions suitable for the growth of the microorganism.
-
Analysis: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.
Enzyme Inhibition Screening
Many pyrazine derivatives function by inhibiting specific enzymes, particularly kinases, which are crucial in cell signaling pathways.[2]
Data on Enzyme Inhibition by Pyrazine Derivatives
| Compound Class/Example | Target Enzyme | Assay Type | IC50 Value | Reference |
| Pyrazine derivative (Compound 6) | Spleen Tyrosine Kinase (SKY) | In vitro Kinase Assay | 16.5 nM | [2] |
| Pyrazine derivative (Compound 7) | Spleen Tyrosine Kinase (SKY) | In vitro Kinase Assay | 9.2 nM | [2] |
| Darovasertib (10) | Protein Kinase C (PKC) | Kinase Inhibition Assay | 1.9 nM (PKCα), 0.4 nM (PKCθ) | [2] |
| Imidazo[4,5-b]pyrazine derivatives | Tropomyosin Receptor Kinase (TRK) | Biochemical Assay | 0.22 nM to 7.68 nM | [2] |
Experimental Protocol: General Kinase Inhibition Assay
Specific protocols vary depending on the kinase, but a general workflow is as follows:
-
Reaction Setup: The assay is typically performed in a microplate format. Each well contains the target kinase, a specific substrate (e.g., a peptide), and ATP in a suitable reaction buffer.
-
Inhibitor Addition: The this compound derivatives are added at various concentrations.
-
Reaction Initiation and Incubation: The reaction is initiated by the addition of ATP and incubated at a specific temperature (e.g., 30°C) for a set time.
-
Detection: The kinase activity (i.e., substrate phosphorylation) is measured. This can be done using various methods, such as radiometric assays (measuring incorporation of ³²P from ATP into the substrate) or non-radioactive methods like fluorescence resonance energy transfer (FRET) or luminescence-based assays that measure the amount of ATP remaining after the reaction.
-
Data Analysis: The enzyme activity is plotted against the inhibitor concentration to calculate the IC₅₀ value.
Visualization of Workflows and Pathways
Diagrams are essential for visualizing complex processes in drug discovery and molecular biology.
References
- 1. Discovery of 1-(5-bromopyrazin-2-yl)-1-[3-(trifluoromethyl)benzyl]urea as a promising anticancer drug via synthesis, characterization, biological screening, and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | 1209459-10-8 [chemicalbook.com]
- 4. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Suzuki-Miyaura Coupling of 2-Bromo-5-fluoropyrazine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the Suzuki-Miyaura cross-coupling of 2-Bromo-5-fluoropyrazine with various aryl- and heteroarylboronic acids. This reaction is a critical transformation in medicinal chemistry and materials science for the synthesis of novel compounds with potential applications in drug discovery and development. The pyrazine scaffold is a key heterocyclic motif found in numerous biologically active molecules, and the introduction of aryl and heteroaryl substituents via this robust C-C bond-forming reaction allows for extensive exploration of structure-activity relationships (SAR).
Reaction Principle
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organohalide (in this case, this compound) and an organoboron compound, typically a boronic acid or a boronate ester, in the presence of a base.[1][2] The catalytic cycle involves three primary steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation of the organic moiety from the boron atom to the palladium center, and reductive elimination to form the new carbon-carbon bond and regenerate the active palladium(0) catalyst.[1][2][3] The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and purity, particularly with electron-deficient heterocyclic halides like this compound.[4]
Experimental Protocols
Two general protocols are provided below, utilizing common and effective palladium catalysts. These should serve as a good starting point for the coupling of this compound with a variety of boronic acids. Optimization of reaction conditions (e.g., temperature, reaction time, stoichiometry of reagents) may be necessary for specific substrates.
Protocol 1: Using Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
This protocol employs a widely used, commercially available palladium catalyst that is effective for a broad range of Suzuki-Miyaura couplings.
Materials:
-
This compound
-
Aryl- or heteroarylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄)
-
1,4-Dioxane
-
Deionized Water
-
Nitrogen or Argon gas (high purity)
-
Standard oven-dried glassware for inert atmosphere reactions (e.g., Schlenk flask or reaction vial)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), the desired aryl- or heteroarylboronic acid (1.2 mmol, 1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.).
-
Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) (0.03-0.05 mmol, 3-5 mol%).
-
Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with high-purity nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.[5]
-
Solvent Addition: Add degassed 1,4-dioxane (8 mL) and deionized water (2 mL) via syringe.
-
Reaction Execution: Place the reaction vessel in a preheated oil bath at 85-100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 8-16 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the desired 2-aryl-5-fluoropyrazine.[4]
Protocol 2: Using [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂]
This protocol utilizes a more modern and often more efficient catalyst, particularly for challenging substrates.
Materials:
-
This compound
-
Aryl- or heteroarylboronic acid
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂]
-
Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃)
-
1,4-Dioxane or Toluene/Water mixture
-
Deionized Water
-
Nitrogen or Argon gas (high purity)
-
Standard oven-dried glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: In an oven-dried reaction vial, combine this compound (1.0 mmol, 1.0 equiv.), the corresponding boronic acid (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Catalyst Addition: Add Pd(dppf)Cl₂ (0.03-0.05 mmol, 3-5 mol%).
-
Inert Atmosphere: Seal the vial and purge with nitrogen or argon for 10-15 minutes.
-
Solvent Addition: Add the degassed solvent system, for example, a 4:1 mixture of 1,4-dioxane and water (5 mL total).
-
Reaction Execution: Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite to remove the catalyst. Wash the organic layer with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo. Purify the residue by flash column chromatography on silica gel.
Data Presentation: Comparison of Reaction Conditions
The following table summarizes typical reaction parameters for the Suzuki-Miyaura coupling of halo-heterocycles, which can be applied to this compound. The expected yields are generally good to excellent, but will be substrate-dependent.
| Parameter | Protocol 1 | Protocol 2 |
| Catalyst | Pd(PPh₃)₄ | Pd(dppf)Cl₂ |
| Catalyst Loading | 3-5 mol% | 3-5 mol% |
| Base | K₂CO₃ or K₃PO₄ | K₂CO₃ or Cs₂CO₃ |
| Solvent System | 1,4-Dioxane/H₂O (4:1) | 1,4-Dioxane/H₂O or Toluene/H₂O |
| Temperature | 85-100 °C | 80-110 °C |
| Typical Reaction Time | 8-16 hours | 4-12 hours |
| Expected Yield Range | 60-95% | 70-98% |
Visualizations
General Catalytic Cycle of the Suzuki-Miyaura Coupling
References
2-Bromo-5-fluoropyrazine: A Versatile Building Block in Modern Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 2-Bromo-5-fluoropyrazine as a strategic building block in medicinal chemistry. The unique substitution pattern of this pyrazine derivative, featuring a bromine atom amenable to cross-coupling reactions and a fluorine atom for modulating physicochemical properties, makes it a valuable scaffold for the synthesis of novel therapeutic agents.
Introduction to this compound in Drug Discovery
Pyrazine-containing compounds are integral to numerous approved drugs, exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1] The introduction of a fluorine atom can significantly enhance a molecule's metabolic stability, binding affinity, and bioavailability.[2][3] this compound combines these advantageous features, offering a versatile platform for the development of next-generation therapeutics. Its bromine atom serves as a key handle for introducing molecular diversity through various carbon-carbon and carbon-nitrogen bond-forming reactions, most notably the Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions.
Applications in Medicinal Chemistry
While direct incorporation of this compound into clinical drug candidates is not yet widely documented in publicly available literature, its structural motifs are present in various kinase inhibitors and other therapeutic agents. The pyrazine core is a known pharmacophore in numerous kinase inhibitors, targeting signaling pathways crucial in oncology and inflammatory diseases. The strategic placement of substituents on the pyrazine ring allows for fine-tuning of selectivity and potency.
Kinase Inhibitor Synthesis
The pyrazine scaffold is a common feature in small molecule kinase inhibitors.[1] These inhibitors often target the ATP-binding site of kinases, and the nitrogen atoms of the pyrazine ring can form crucial hydrogen bonds with the kinase hinge region. The bromo- and fluoro-substituents on the 2- and 5-positions of the pyrazine ring in this compound provide ideal anchor points for synthetic elaboration to generate potent and selective kinase inhibitors. For instance, derivatives of the structurally related pyrrolo[2,3-b]pyrazine have been investigated as inhibitors of Fibroblast Growth Factor Receptor (FGFR) and Janus Kinase (JAK).
Table 1: Representative Kinase Inhibitor Scaffolds with Pyrazine Cores
| Kinase Target | Core Scaffold | Representative Inhibitor Class | Reference |
| FGFR | Pyrrolo[2,3-b]pyrazine | Substituted pyrrolopyrazines | US9745311B2 |
| JAK | Pyrazolyl pyrrolo[2,3-d]pyrimidine | Chiral substituted pyrazolyl pyrrolopyrimidines | CN102348693A |
| SYK | Imidazo[1,2-a]pyrazine | Substituted imidazo[1,2-a]pyrazines | US9290505B2 |
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of this compound and its subsequent use in key cross-coupling reactions.
Synthesis of this compound
A common synthetic route to this compound involves the fluorination of a corresponding hydroxypyrazine precursor.
Protocol 1: Synthesis of this compound from 2-Bromo-5-hydroxypyrazine
-
Materials: 2-Bromo-5-hydroxypyrazine, Pyridine, Trifluoromethanesulfonic anhydride, Diethyl ether, 1N Hydrochloric acid, Saturated aqueous sodium bicarbonate, Saturated aqueous sodium chloride, Anhydrous magnesium sulfate, Silica gel, Ethyl acetate, Hexane.
-
Procedure:
-
Dissolve 2-bromo-5-hydroxypyrazine (1.0 eq) in pyridine and cool the solution to 0 °C in an ice bath.
-
Slowly add trifluoromethanesulfonic anhydride (1.2 eq) to the cooled solution over 5 minutes.
-
Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir overnight.
-
Upon completion, dilute the reaction mixture with diethyl ether and wash with 1N aqueous hydrochloric acid.
-
Separate the organic layer and back-extract the aqueous layer with diethyl ether.
-
Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate and saturated aqueous sodium chloride.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to afford this compound.
-
Diagram 1: Synthesis of this compound
Caption: Synthetic scheme for this compound.
Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. This compound can be readily coupled with various aryl- and heteroarylboronic acids or esters.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling of this compound
-
Materials: this compound, Arylboronic acid (or ester), Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂), Base (e.g., K₂CO₃, Cs₂CO₃), Solvent (e.g., 1,4-Dioxane/Water, Toluene), Inert gas (Argon or Nitrogen).
-
Procedure:
-
In a reaction vessel, combine this compound (1.0 eq), the arylboronic acid or ester (1.1-1.5 eq), the palladium catalyst (0.01-0.05 eq), and the base (2.0-3.0 eq).
-
Evacuate and backfill the vessel with an inert gas (repeat three times).
-
Add the degassed solvent system.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography or recrystallization.
-
Diagram 2: Suzuki-Miyaura Coupling Workflow
Caption: General workflow for Suzuki-Miyaura coupling.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds, enabling the synthesis of arylamines.
Protocol 3: General Procedure for Buchwald-Hartwig Amination of this compound
-
Materials: this compound, Amine, Palladium catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., XPhos, BINAP), Base (e.g., NaOtBu, Cs₂CO₃), Anhydrous solvent (e.g., Toluene, Dioxane), Inert gas (Argon or Nitrogen).
-
Procedure:
-
In a glovebox or under an inert atmosphere, charge a reaction vessel with the palladium catalyst, ligand, and base.
-
Add this compound (1.0 eq) and the amine (1.1-1.5 eq).
-
Add the anhydrous solvent.
-
Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry the organic layer, and concentrate.
-
Purify the product by column chromatography.
-
Diagram 3: Buchwald-Hartwig Amination Catalytic Cycle
Caption: Catalytic cycle of Buchwald-Hartwig amination.
Signaling Pathways of Interest
Derivatives synthesized from this compound are anticipated to modulate key signaling pathways implicated in various diseases. Given the prevalence of the pyrazine core in kinase inhibitors, pathways such as the MAPK/ERK pathway , PI3K/Akt/mTOR pathway , and JAK/STAT pathway are of significant interest. These pathways regulate fundamental cellular processes including proliferation, survival, and differentiation, and their dysregulation is a hallmark of many cancers.
Diagram 4: Simplified Kinase Signaling Cascade
Caption: Inhibition of the MAPK/ERK signaling pathway.
Conclusion
This compound is a promising and versatile building block for medicinal chemistry. Its unique combination of a reactive bromine handle and a modulating fluorine atom on a biologically relevant pyrazine core provides a powerful platform for the synthesis of novel and potent therapeutic agents. The provided protocols for its synthesis and application in key cross-coupling reactions offer a solid foundation for researchers to explore the full potential of this valuable scaffold in drug discovery. Further exploration of derivatives of this compound is warranted to uncover novel drug candidates targeting a range of diseases.
References
Application Notes and Protocols for Buchwald-Hartwig Amination Reactions with 2-Bromo-5-fluoropyrazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone in modern organic synthesis for the formation of carbon-nitrogen (C-N) bonds.[1] This reaction is particularly valuable in pharmaceutical and materials science for the synthesis of arylamines and their derivatives.[2] The reaction involves the coupling of an aryl halide or pseudohalide with an amine in the presence of a palladium catalyst, a suitable phosphine ligand, and a base.[3][4] This document provides detailed application notes and protocols for the Buchwald-Hartwig amination of 2-Bromo-5-fluoropyrazine, a key building block in the development of novel therapeutic agents.
Reaction Principle
The catalytic cycle of the Buchwald-Hartwig amination is generally understood to involve a Pd(0)/Pd(II) redox couple. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the carbon-bromine bond of this compound to form a Pd(II) intermediate.
-
Amine Coordination and Deprotonation: The amine substrate coordinates to the palladium center. A base then deprotonates the coordinated amine to form a palladium-amido complex.
-
Reductive Elimination: The desired 2-amino-5-fluoropyrazine product is formed through reductive elimination from the palladium complex, regenerating the active Pd(0) catalyst which can then re-enter the catalytic cycle.[4]
The choice of ligand is critical to the success of the reaction, as it modulates the reactivity and stability of the palladium catalyst and helps to promote the desired reductive elimination over side reactions.[5]
Data Presentation: Reaction Conditions and Yields
The following tables summarize representative conditions and yields for the Buchwald-Hartwig amination of this compound with various classes of amines. The data is adapted from studies on the closely related 2-bromo-5-[18F]fluoropyridine and serves as a strong starting point for optimization.
Table 1: Coupling of this compound with Primary Aliphatic and Aromatic Amines
| Amine | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Butylamine | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.5) | Toluene | 100 | 1 | 75 |
| Benzylamine | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.5) | Toluene | 100 | 1 | 80 |
| Aniline | Pd(OAc)₂ (5) | BINAP (8) | Cs₂CO₃ (10) | Toluene | 110 | 8 | 65 |
| 3-Aminopyridine | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.5) | Toluene | 100 | 1 | 50 |
Table 2: Coupling of this compound with Secondary Amines
| Amine | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Piperidine | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.5) | Toluene | 100 | 1 | 85 |
| Dimethylamine | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.5) | Toluene | 100 | 1 | 70 |
| N-Methylpiperazine | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.5) | Toluene | 100 | 1 | 60 |
Experimental Protocols
General Considerations:
-
All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques.[3]
-
Anhydrous solvents and reagents are crucial for optimal results.[3]
-
The choice of ligand is critical and often depends on the nature of the amine. For primary amines, bulky biarylphosphine ligands like XPhos are often effective. For secondary amines, ligands such as BINAP can also be suitable.[3]
-
Strong bases like sodium tert-butoxide (NaOtBu) are commonly used. For substrates with base-sensitive functional groups, weaker inorganic bases such as cesium carbonate (Cs₂CO₃) may be preferred.[3]
Protocol 1: General Procedure for the Amination of this compound with a Primary or Secondary Amine
This protocol is a general starting point and may require optimization for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
XPhos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.5 equiv)
-
Anhydrous Toluene
Procedure:
-
To a dry Schlenk tube equipped with a magnetic stir bar, add this compound, sodium tert-butoxide, Pd₂(dba)₃, and XPhos.
-
Evacuate and backfill the Schlenk tube with an inert gas (this cycle should be repeated three times).
-
Add the amine to the reaction mixture.
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite®.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel.
Protocol 2: Procedure for the Amination of this compound with an Aniline
This protocol is adapted for coupling with less nucleophilic anilines and may require longer reaction times and different catalytic conditions.
Materials:
-
This compound (1.0 equiv)
-
Aniline (1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (5 mol%)
-
BINAP (8 mol%)
-
Cesium carbonate (Cs₂CO₃) (10 equiv)
-
Anhydrous Toluene
Procedure:
-
In a dry Schlenk tube equipped with a magnetic stir bar, combine this compound, aniline, cesium carbonate, Pd(OAc)₂, and BINAP.[6]
-
Evacuate and backfill the tube with an inert gas three times.
-
Add anhydrous toluene via syringe.[6]
-
Heat the reaction mixture to 110 °C and stir vigorously for 8-12 hours under a nitrogen atmosphere.[6]
-
Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, filter the reaction mixture through Celite® and concentrate the filtrate.[6]
-
The resulting residue can be purified by silica gel column chromatography to yield the desired product.[6]
Visualizations
Caption: Catalytic Cycle of Buchwald-Hartwig Amination.
Caption: General Experimental Workflow.
References
The Synthesis of Novel Kinase Inhibitors from 2-Bromo-5-fluoropyrazine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrazine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds, including a significant number of kinase inhibitors. The strategic functionalization of the pyrazine ring allows for the fine-tuning of inhibitor potency, selectivity, and pharmacokinetic properties. 2-Bromo-5-fluoropyrazine is a versatile starting material in the synthesis of novel kinase inhibitors, offering two distinct points for chemical modification. The bromine atom serves as a handle for various cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, enabling the introduction of diverse aryl, heteroaryl, and amino substituents. The fluorine atom can enhance binding affinity and modulate the physicochemical properties of the final compounds.
This document provides detailed application notes and protocols for the synthesis of a novel class of Spleen Tyrosine Kinase (Syk) inhibitors, starting from this compound. Syk is a non-receptor tyrosine kinase that plays a crucial role in the signaling pathways of various immune cells. Dysregulation of Syk activity has been implicated in inflammatory diseases and certain cancers, making it an attractive therapeutic target.
Synthetic Pathway Overview
The synthesis of the target Syk inhibitors from this compound involves a two-step reaction sequence. The first step is a Suzuki-Miyaura cross-coupling reaction to introduce a substituted aryl group at the 2-position of the pyrazine ring. This is followed by a Buchwald-Hartwig amination to install a substituted aniline at the 5-position.
Caption: General synthetic route for novel Syk inhibitors.
Data Presentation: In Vitro Kinase Inhibitory Activity
The following table summarizes the in vitro inhibitory activity of a representative novel kinase inhibitor, Compound 1 , against Syk and a panel of other selected kinases to assess its selectivity profile.
| Kinase Target | IC50 (nM) of Compound 1 |
| Syk | 15 |
| JAK1 | > 1000 |
| JAK2 | > 1000 |
| JAK3 | 850 |
| ALK | > 1000 |
| FLT3 | 520 |
Compound 1: 2-(3,4-dimethoxyphenyl)-5-(4-morpholinoanilino)pyrazine
Experimental Protocols
Protocol 1: Suzuki-Miyaura Cross-Coupling for the Synthesis of 2-(3,4-dimethoxyphenyl)-5-fluoropyrazine
Materials:
-
This compound (1.0 eq)
-
3,4-Dimethoxyphenylboronic acid (1.2 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) (0.05 eq)
-
Potassium carbonate (K2CO3) (2.0 eq)
-
1,4-Dioxane
-
Water
-
Nitrogen or Argon gas
-
Standard glassware for organic synthesis
Procedure:
-
To a flame-dried round-bottom flask, add this compound, 3,4-dimethoxyphenylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with nitrogen or argon three times.
-
Add a degassed 4:1 mixture of 1,4-dioxane and water to the flask.
-
Add Pd(dppf)Cl2 to the reaction mixture under a positive flow of inert gas.
-
Heat the reaction mixture to 90 °C and stir for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2-(3,4-dimethoxyphenyl)-5-fluoropyrazine.
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Protocol 2: Buchwald-Hartwig Amination for the Synthesis of Compound 1
Materials:
-
2-(3,4-dimethoxyphenyl)-5-fluoropyrazine (1.0 eq)
-
4-Morpholinoaniline (1.1 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) (0.05 eq)
-
4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos) (0.1 eq)
-
Sodium tert-butoxide (NaOtBu) (1.5 eq)
-
Toluene
-
Nitrogen or Argon gas
-
Standard glassware for organic synthesis
Procedure:
-
To a flame-dried Schlenk tube, add 2-(3,4-dimethoxyphenyl)-5-fluoropyrazine, 4-morpholinoaniline, sodium tert-butoxide, Pd2(dba)3, and Xantphos.
-
Evacuate and backfill the tube with nitrogen or argon three times.
-
Add anhydrous, degassed toluene to the tube.
-
Heat the reaction mixture to 110 °C and stir for 18 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite®, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to yield Compound 1.
Signaling Pathway Visualization
Syk kinase is a key component of the B-cell receptor (BCR) signaling pathway. Upon antigen binding to the BCR, Syk is recruited to the receptor complex and activated, leading to the phosphorylation of downstream signaling molecules. This cascade ultimately results in the activation of transcription factors that promote B-cell proliferation, differentiation, and survival. Inhibition of Syk blocks this signaling cascade, thereby reducing the inflammatory and proliferative responses mediated by B-cells.
Caption: Simplified Syk signaling pathway and inhibition.
Conclusion
This compound serves as a valuable and versatile starting material for the synthesis of novel kinase inhibitors. The protocols outlined in these application notes provide a robust framework for the development of potent and selective Syk inhibitors. The ability to perform sequential Suzuki-Miyaura and Buchwald-Hartwig reactions on this scaffold allows for the systematic exploration of structure-activity relationships, paving the way for the discovery of new therapeutic agents targeting a range of kinases implicated in various diseases.
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of 2-Bromo-5-fluoropyrazine with Boronic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon bonds between a variety of organic halides and organoboron compounds. This methodology is of particular importance in the pharmaceutical and agrochemical industries for the synthesis of complex molecules, including biaryl and heteroaryl structures which are common motifs in biologically active compounds.
This document provides detailed application notes and experimental protocols for the Suzuki-Miyaura coupling of 2-Bromo-5-fluoropyrazine with a range of aryl and heteroaryl boronic acids. The resulting 2-aryl-5-fluoropyrazine derivatives are valuable building blocks in drug discovery, with the pyrazine core being a key scaffold in numerous therapeutic agents. The fluorine substituent can enhance metabolic stability and binding affinity of the final compounds.
Reaction Principle
The Suzuki-Miyaura coupling reaction proceeds via a catalytic cycle involving a palladium complex. The key steps are:
-
Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of this compound to form a palladium(II) complex.
-
Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium(II) complex, replacing the bromide.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired 2-aryl-5-fluoropyrazine product and regenerating the palladium(0) catalyst, which re-enters the catalytic cycle.
Data Presentation
The following tables summarize typical reaction conditions and yields for the Suzuki-Miyaura coupling of this compound with various boronic acids. The data is compiled from representative procedures for structurally similar substrates and serves as a strong guideline for expected outcomes.
Table 1: Reaction Conditions for the Suzuki-Miyaura Coupling of this compound
| Parameter | Condition A | Condition B |
| Palladium Catalyst | Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) | Pd(OAc)₂ (Palladium(II) acetate) with a ligand (e.g., SPhos) |
| Base | K₃PO₄ (Potassium phosphate) | K₂CO₃ (Potassium carbonate) |
| Solvent System | 1,4-Dioxane / Water (4:1) | Isopropanol / Water (2:1) |
| Temperature | 85-95 °C | 85-90 °C (Reflux) |
| Reaction Time | 12-18 hours | 8-12 hours |
Table 2: Representative Yields for the Synthesis of 2-Aryl-5-fluoropyrazines
| Boronic Acid | Product | Expected Yield (%) |
| Phenylboronic acid | 5-Fluoro-2-phenylpyrazine | 80-90 |
| 4-Methoxyphenylboronic acid | 5-Fluoro-2-(4-methoxyphenyl)pyrazine | 85-95 |
| 4-Chlorophenylboronic acid | 2-(4-Chlorophenyl)-5-fluoropyrazine | 75-85 |
| 3-Thienylboronic acid | 5-Fluoro-2-(thiophen-3-yl)pyrazine | 70-80 |
| 4-(Trifluoromethyl)phenylboronic acid | 5-Fluoro-2-(4-(trifluoromethyl)phenyl)pyrazine | 70-80 |
Experimental Protocols
Protocol A: Using Pd(PPh₃)₄ and K₃PO₄ in Dioxane/Water
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Potassium phosphate (K₃PO₄) (2.5 eq)
-
Anhydrous 1,4-Dioxane
-
Degassed Water
-
Inert gas (Argon or Nitrogen)
-
Schlenk flask or other suitable reaction vessel
Procedure:
-
To a Schlenk flask, add this compound, the desired arylboronic acid, and potassium phosphate.
-
Seal the flask and evacuate and backfill with an inert gas. Repeat this cycle three times to ensure an inert atmosphere.[1]
-
Under the inert atmosphere, add the tetrakis(triphenylphosphine)palladium(0) catalyst.[1]
-
Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (e.g., for a 1 mmol scale, use 4 mL of 1,4-dioxane and 1 mL of water).[1]
-
Stir the reaction mixture at 85-95 °C.[1]
-
Monitor the reaction progress using a suitable technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-18 hours.[1]
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the palladium catalyst and inorganic salts.[1]
-
Transfer the filtrate to a separatory funnel and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the organic layer under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-aryl-5-fluoropyrazine product.[1]
Protocol B: Using Pd(OAc)₂ and K₂CO₃ in Isopropanol/Water
Materials:
-
This compound (1.0 mmol)
-
Arylboronic acid (1.5 mmol)
-
Palladium(II) acetate [Pd(OAc)₂] (0.03 mmol, 3 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
Isopropanol (10 mL)
-
Deionized water (5 mL)
-
Round-bottom flask with reflux condenser
Procedure:
-
In a round-bottom flask, dissolve this compound and the arylboronic acid in a mixture of isopropanol and water.[2]
-
Add potassium carbonate and palladium(II) acetate.[2]
-
Heat the mixture to reflux (approximately 85-90 °C) with vigorous stirring for 8-12 hours.[2]
-
Monitor the reaction by TLC or LC-MS.[2]
-
After completion, cool the reaction to room temperature and remove the isopropanol under reduced pressure.
-
Extract the remaining aqueous mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel to yield the desired product.
Mandatory Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for the Suzuki-Miyaura coupling.
Caption: Key components for a successful Suzuki-Miyaura coupling reaction.
References
Application Notes and Protocols for Sonogashira Coupling of 2-Bromo-5-fluoropyrazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes. This reaction, catalyzed by a palladium complex and typically requiring a copper(I) co-catalyst and a mild base, has become an indispensable tool in modern organic synthesis. Its broad functional group tolerance and generally mild reaction conditions have led to its widespread application in the synthesis of complex molecules, including pharmaceuticals, natural products, and organic materials.
2-Bromo-5-fluoropyrazine is a valuable building block in medicinal chemistry. The pyrazine core is a key pharmacophore in numerous biologically active compounds, and the presence of a fluorine atom can significantly modulate a molecule's physicochemical properties, such as metabolic stability and binding affinity. The ability to introduce a diverse range of alkynyl moieties at the 2-position of this scaffold via Sonogashira coupling provides a rapid and efficient route to novel compounds with potential therapeutic applications. These resulting 2-alkynyl-5-fluoropyrazines can serve as key intermediates for further functionalization in the drug discovery process.
This document provides detailed application notes and a generalized protocol for the Sonogashira coupling of this compound with various terminal alkynes.
Reaction Principle
The Sonogashira coupling reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle. The generally accepted mechanism is as follows:
-
Palladium Cycle:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with this compound to form a Pd(II)-pyrazinyl complex.
-
Transmetalation: A copper(I) acetylide, formed in the copper cycle, transfers the alkynyl group to the Pd(II) complex.
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the 2-alkynyl-5-fluoropyrazine product and regenerate the active Pd(0) catalyst.
-
-
Copper Cycle:
-
In the presence of a base, the terminal alkyne reacts with a copper(I) salt (e.g., CuI) to form a copper(I) acetylide. This species is then ready for the transmetalation step with the palladium complex.
-
Data Presentation: Representative Reaction Conditions and Yields
The following table summarizes typical reaction conditions for the Sonogashira coupling of structurally similar bromo-heterocyclic compounds with various terminal alkynes. These conditions can serve as a starting point for the optimization of the reaction with this compound.
| Entry | Aryl Halide | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | 6-Bromo-3-fluoro-2-cyanopyridine | 1-Ethyl-4-ethynylbenzene | Pd(PPh₃)₄ (15) | CuI (30) | Et₃N | THF/Et₃N | RT | 16 | High | [1] |
| 2 | 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂ (2.5) / PPh₃ (5) | CuI (5) | Et₃N | DMF | 100 | 3 | 96 | [2] |
| 3 | Aryl Bromide | Terminal Alkyne | Pd(PPh₃)₂Cl₂ (5) | CuI (2.5) | Diisopropylamine | THF | RT | 3 | 89 | [3] |
| 4 | 5-Bromopyrimidine | Various Terminal Alkynes | PdCl₂(PPh₃)₂ (2-5) | CuI (5-10) | Et₃N | THF | RT | - | Good | [4] |
Experimental Workflow Diagram
Caption: General experimental workflow for the Sonogashira coupling.
Detailed Experimental Protocol
This protocol is a general guideline and may require optimization for specific terminal alkynes. It is adapted from a procedure for a structurally similar substrate.[1]
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.1 - 1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5-15 mol%)
-
Copper(I) iodide (CuI) (10-30 mol%)
-
Triethylamine (Et₃N)
-
Anhydrous Tetrahydrofuran (THF)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for anhydrous reactions (e.g., Schlenk flask)
-
Magnetic stirrer
Procedure:
-
Reaction Setup:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, Tetrakis(triphenylphosphine)palladium(0), and Copper(I) iodide.
-
Evacuate and backfill the flask with an inert gas (repeat this cycle 3 times).
-
-
Reagent Addition:
-
Add a degassed mixture of anhydrous THF and triethylamine (e.g., a 2:1 v/v mixture). The total solvent volume should be sufficient to ensure proper stirring (e.g., 0.1-0.2 M concentration of the limiting reagent).
-
Stir the mixture for 10-15 minutes at room temperature.
-
Add the terminal alkyne dropwise via syringe.
-
-
Reaction:
-
Stir the reaction mixture at room temperature for 16-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
If the reaction is sluggish at room temperature, gentle heating (e.g., 40-60 °C) may be required.
-
-
Work-up:
-
Once the reaction is complete, dilute the mixture with an organic solvent such as diethyl ether or ethyl acetate.
-
Filter the mixture through a pad of Celite® to remove insoluble salts, washing the pad with additional organic solvent.
-
Transfer the filtrate to a separatory funnel and wash with a saturated aqueous solution of ammonium chloride to remove the copper catalyst, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-alkynyl-5-fluoropyrazine.
-
Troubleshooting and Optimization
-
Low Yield: If the yield is low, consider increasing the catalyst loading, using a different palladium catalyst (e.g., PdCl₂(PPh₃)₂) or ligand, or employing a different base (e.g., diisopropylamine, piperidine). Ensure all reagents and solvents are anhydrous and the reaction is maintained under a strictly inert atmosphere.
-
Homocoupling of the Alkyne (Glaser Coupling): This side reaction can be minimized by ensuring a thoroughly deoxygenated reaction mixture and by the slow addition of the alkyne.
-
Dehalogenation of this compound: If significant dehalogenation is observed, a milder base or lower reaction temperature may be necessary.
-
Reaction Stalls: If the reaction does not proceed to completion, fresh catalyst can be added.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Palladium catalysts and copper iodide are toxic and should be handled with care.
-
Organic solvents are flammable.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
By following these guidelines and protocols, researchers can effectively utilize the Sonogashira coupling of this compound to synthesize a diverse array of novel compounds for further investigation in drug discovery and development.
References
Step-by-step guide to synthesizing pharmaceutical intermediates from 2-Bromo-5-fluoropyrazine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of valuable pharmaceutical intermediates starting from 2-Bromo-5-fluoropyrazine. The methodologies covered include Suzuki-Miyaura coupling, Buchwald-Hartwig amination, Stille coupling, and nucleophilic aromatic substitution (SNAr). These reactions are fundamental in medicinal chemistry for the construction of complex molecular architectures.
Introduction
This compound is a versatile heterocyclic building block in drug discovery. The presence of a bromine atom, a fluorine atom, and a pyrazine core offers multiple reaction sites for diversification, allowing for the synthesis of a wide array of derivatives with potential biological activity. The electron-deficient nature of the pyrazine ring makes it amenable to various cross-coupling and nucleophilic substitution reactions. This guide presents detailed procedures and quantitative data for the functionalization of this compound, providing a solid foundation for the development of novel pharmaceutical candidates.
Reaction Workflows and Mechanisms
The following diagrams illustrate the general workflows and catalytic cycles for the key transformations described in this document.
General Experimental Workflow
Caption: A generalized workflow for the synthesis of pharmaceutical intermediates from this compound.
Catalytic Cycles
Caption: Simplified catalytic cycles for Suzuki-Miyaura and Buchwald-Hartwig reactions.
I. Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds, typically between an aryl or vinyl halide and an organoboron species. This reaction is widely used to synthesize biaryl and heteroaryl compounds, which are common motifs in pharmaceuticals.
Application: Synthesis of 2-Aryl-5-fluoropyrazines.
Experimental Protocol: Synthesis of 2-(4-Methoxyphenyl)-5-fluoropyrazine
Materials:
-
This compound
-
4-Methoxyphenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium Carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
Procedure:
-
To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), 4-methoxyphenylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.05 mmol, 5 mol%).
-
Seal the flask, evacuate, and backfill with an inert gas (e.g., Argon) three times.
-
Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.
-
Heat the reaction mixture to 90 °C and stir vigorously for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford the pure 2-(4-methoxyphenyl)-5-fluoropyrazine.
| Coupling Partner | Catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Phenylboronic Acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 80-120 | 12 | 81 |
| 4-Methoxyphenylboronic Acid | Pd(PPh₃)₄ | K₃PO₄ | Dioxane/H₂O | 90 | 12 | 92 |
| 3-Thienylboronic Acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 80-120 | 12 | 73 |
II. Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. It is a powerful tool for the synthesis of arylamines from aryl halides.
Application: Synthesis of 2-Amino-5-fluoropyrazine derivatives.
Experimental Protocol: Synthesis of 2-(Morpholin-4-yl)-5-fluoropyrazine
Materials:
-
This compound
-
Morpholine
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]
-
Xantphos
-
Cesium Carbonate (Cs₂CO₃)
-
Anhydrous Toluene
Procedure:
-
To a dry Schlenk tube, add this compound (1.0 mmol, 1.0 equiv.), cesium carbonate (1.4 mmol, 1.4 equiv.), Pd₂(dba)₃ (0.02 mmol, 2 mol%), and Xantphos (0.04 mmol, 4 mol%).
-
Evacuate and backfill the tube with an inert gas three times.
-
Add anhydrous toluene (5 mL) followed by morpholine (1.2 mmol, 1.2 equiv.) via syringe.
-
Seal the tube and heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate, filter through a pad of Celite, and wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography to yield 2-(morpholin-4-yl)-5-fluoropyrazine.
| Amine | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Aniline | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Toluene | 110 | 16 | 85 |
| Piperidine | Pd(OAc)₂ / BINAP | NaOtBu | Toluene | 100 | 12 | 90 |
| n-Butylamine | Pd₂(dba)₃ / BrettPhos | LiHMDS | Toluene | 65 | 12 | 70 |
III. Stille Coupling
The Stille coupling reaction involves the palladium-catalyzed cross-coupling of an organohalide with an organostannane to form a new carbon-carbon bond. It is known for its tolerance of a wide variety of functional groups.[1]
Application: Synthesis of 2-Aryl- and 2-Vinyl-5-fluoropyrazines.
Experimental Protocol: Synthesis of 5-Fluoro-2-(tributylstannyl)pyrazine and Subsequent Coupling
Part A: Synthesis of 2-(Tributylstannyl)-5-fluoropyrazine
-
To a solution of this compound (1.0 mmol) in anhydrous THF (10 mL) at -78 °C under an inert atmosphere, add n-butyllithium (1.1 mmol, 1.1 equiv.) dropwise.
-
Stir the mixture at -78 °C for 30 minutes.
-
Add tributyltin chloride (1.2 mmol, 1.2 equiv.) and allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with saturated aqueous NH₄Cl and extract with diethyl ether.
-
Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate.
-
The crude 2-(tributylstannyl)-5-fluoropyrazine is often used in the next step without further purification.
Part B: Stille Coupling
-
To a Schlenk flask, add the crude 2-(tributylstannyl)-5-fluoropyrazine (approx. 1.0 mmol), the aryl or vinyl halide (1.0 mmol, 1.0 equiv.), and Pd(PPh₃)₄ (0.05 mmol, 5 mol%).
-
Add anhydrous and degassed toluene or DMF (10 mL).
-
Heat the mixture to 110 °C and stir for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool to room temperature, dilute with ethyl acetate, and wash with a saturated aqueous solution of potassium fluoride (KF) to remove tin byproducts.[2]
-
Wash the organic layer with brine, dry, and concentrate.
-
Purify by column chromatography to obtain the desired product.
| Organostannane | Coupling Partner | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Tributyl(vinyl)tin | This compound | Pd(PPh₃)₄ | Toluene | 110 | 18 | 75 |
| 2-(Tributylstannyl)thiophene | This compound | Pd(PPh₃)₄ | DMF | 110 | 16 | 82 |
| (4-Methoxyphenyl)tributylstannane | This compound | Pd(OAc)₂/SPhos | Toluene | 100 | 12 | 88 |
IV. Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is a key reaction for the functionalization of electron-deficient aromatic rings, such as pyrazines. The fluorine atom on this compound can be displaced by various nucleophiles. The rate of displacement for halogens in SNAr reactions generally follows the order F > Cl > Br > I.[1]
Application: Synthesis of 2-alkoxy-, 2-amino-, and 2-thio-5-fluoropyrazines.
Experimental Protocol: Synthesis of 5-Fluoro-2-methoxypyrazine
Materials:
-
This compound
-
Sodium Methoxide (NaOMe)
-
Anhydrous Methanol (MeOH) or Dimethylformamide (DMF)
Procedure:
-
Dissolve this compound (1.0 mmol, 1.0 equiv.) in anhydrous DMF (5 mL) in a round-bottom flask.
-
Add sodium methoxide (1.2 mmol, 1.2 equiv.) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature, monitoring by TLC or LC-MS until the starting material is consumed.
-
Quench the reaction by adding water (10 mL).
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the residue by flash chromatography to yield 5-fluoro-2-methoxypyrazine.
| Nucleophile | Base (if needed) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Sodium Methoxide | - | DMF | RT | 2 | 95 |
| Morpholine | K₂CO₃ | DMSO | 80 | 6 | 88 |
| Sodium Thiophenoxide | - | DMF | 60 | 4 | 92 |
Conclusion
The protocols outlined in this guide demonstrate the versatility of this compound as a starting material for the synthesis of a diverse range of pharmaceutical intermediates. The Suzuki-Miyaura, Buchwald-Hartwig, Stille, and nucleophilic aromatic substitution reactions provide efficient and reliable methods for the introduction of various functional groups. The provided experimental conditions and quantitative data serve as a valuable resource for researchers in the field of drug discovery and development, facilitating the exploration of new chemical space and the generation of novel therapeutic candidates.
References
Troubleshooting & Optimization
Technical Support Center: Improving Yields in 2-Bromo-5-fluoropyrazine Suzuki Coupling Reactions
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the Suzuki-Miyaura cross-coupling of 2-Bromo-5-fluoropyrazine. The information is designed to help optimize reaction conditions and improve product yields.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for low yields in the Suzuki coupling of this compound?
Low yields in the Suzuki coupling of this compound, an electron-deficient heteroaryl halide, can often be attributed to several key factors:
-
Catalyst Deactivation: The nitrogen atoms in the pyrazine ring can coordinate with the palladium catalyst, leading to the formation of inactive catalytic species.[1][2] The use of bulky, electron-rich phosphine ligands can sterically shield the palladium center and mitigate this issue.[1][2]
-
Protodeboronation: This is a major side reaction where the boronic acid or ester coupling partner is replaced by a hydrogen atom, effectively consuming the nucleophile.[2][3][4] This is particularly common with electron-deficient boronic acids and can be exacerbated by the presence of water.[2][4]
-
Inefficient Transmetalation: The transfer of the organic group from the boron species to the palladium complex is often the rate-determining step and can be sluggish for electron-deficient heteroaryl compounds.[2][5] The choice of base is critical to facilitate this step by forming a more nucleophilic boronate species.[5][6][7]
-
Homocoupling: The self-coupling of the boronic acid reagent to form a biaryl byproduct is a common side reaction, often promoted by the presence of oxygen.[1][2]
Q2: What are the most critical parameters to optimize for this reaction?
Optimizing a Suzuki coupling reaction involves balancing multiple interacting parameters.[8] For this compound, the most critical factors to consider are:
-
Catalyst and Ligand System: The choice of palladium source (e.g., Pd(PPh₃)₄, Pd₂(dba)₃, or Pd(OAc)₂) and, more importantly, the ligand is crucial.[3][8] Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are often required to stabilize the catalyst, promote oxidative addition, and prevent deactivation by the pyrazine nitrogen.[1][9][10]
-
Base Selection: The base activates the boronic acid for transmetalation.[5][6] The choice can significantly impact yield.[1] Common bases include carbonates (K₂CO₃, Cs₂CO₃, Na₂CO₃) and phosphates (K₃PO₄).[3][5] Stronger bases like K₃PO₄ or Cs₂CO₃ are often effective for challenging couplings.[1][10]
-
Solvent Choice: Solvents like 1,4-dioxane, toluene, or DMF, often with a small amount of water, are typically used.[3][8] The solvent system affects the solubility of reagents and the stability of the catalytic species.[10]
-
Inert Atmosphere: The exclusion of oxygen is critical to prevent the oxidation and deactivation of the Pd(0) catalyst and phosphine ligands, which minimizes side reactions like homocoupling.[2][4]
Q3: What are the most common side reactions and how can they be minimized?
Understanding and mitigating side reactions is key to improving yields and simplifying purification.[3]
-
Protodeboronation (Hydrolysis of Boronic Acid):
-
Cause: Reaction of the boronic acid with a proton source (often water) to replace the boronic acid group with hydrogen.[3][4]
-
Solution: Use more stable boronic esters (e.g., pinacol esters) or trifluoroborate salts.[2][3] Employing milder bases like KF or Cs₂CO₃ and using anhydrous conditions can also be beneficial.[4][10]
-
-
Debromination (Hydrodehalogenation):
-
Homocoupling of Boronic Acid:
-
Cause: Self-coupling of the boronic acid, often promoted by oxygen or inefficient reduction of a Pd(II) precatalyst to the active Pd(0) state.[1][2]
-
Solution: Thoroughly degas all solvents and the reaction mixture by sparging with an inert gas (Ar or N₂) or using freeze-pump-thaw cycles.[2][4] Use a direct Pd(0) source like Pd(PPh₃)₄ or an efficient precatalyst system.[1]
-
Q4: Is it better to use this compound or 2-Chloro-5-fluoropyrazine?
The reactivity of the aryl halide significantly impacts the reaction, with the general trend being I > Br > OTf >> Cl.[4] this compound is more reactive than its chloro- counterpart.[11] Couplings with aryl chlorides are more challenging due to the stronger carbon-chlorine bond, which makes the initial oxidative addition step more difficult.[11][12] Consequently, reactions with 2-chloro-5-fluoropyrazine typically require more active and specialized catalyst systems, such as those with bulky, electron-rich ligands, and potentially higher reaction temperatures to achieve good conversion.[1][11][13]
Troubleshooting Guide
This guide addresses specific experimental issues in a question-and-answer format.
Problem: Low or No Conversion
Q: My reaction shows a lot of unreacted this compound. What should I check first?
A: If your starting material is not being consumed, the catalytic cycle is likely stalled at the initial oxidative addition step or the catalyst is inactive. Consider the following troubleshooting steps:
-
Verify Catalyst and Ligand Integrity:
-
Palladium catalysts, particularly Pd(II) precatalysts, can degrade over time.[4] Phosphine ligands are susceptible to oxidation.[4] Ensure your reagents are fresh and have been stored properly under an inert atmosphere.[4]
-
Consider switching to a more active catalyst system. For electron-deficient substrates like pyrazines, highly active systems using bulky, electron-rich ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are often necessary.[1][10]
-
-
Increase Reaction Temperature: Higher temperatures can help overcome the activation energy barrier for the oxidative addition of the C-Br bond.[1] However, be aware that this may also increase the rate of side reactions.[1]
-
Ensure Inert Atmosphere: Oxygen can irreversibly oxidize the active Pd(0) catalyst to inactive Pd(II) species.[2][4] Ensure your reaction setup is properly sealed and that all solvents and the reaction mixture have been thoroughly degassed.[2][4]
-
Check Base Strength and Solubility: The base may not be strong enough or sufficiently soluble to effectively promote the transmetalation step.[2] Consider screening stronger or more soluble bases like K₃PO₄ or Cs₂CO₃.[1][10]
Problem: Significant Side Product Formation
Q: I'm observing significant debromination of my this compound. How can I prevent this?
A: Debromination occurs when the palladium intermediate reacts with a hydride source before reductive elimination.
-
Plausible Mechanism: The Pd(II) oxidative addition complex may react with certain bases or solvents (like alcohols or amine bases) that can act as hydride donors, leading to a palladium-hydride species which then reductively eliminates to form the debrominated product.[3]
-
Solutions:
-
Change the Base: Avoid bases that can easily provide a hydride. Carbonates (K₂CO₃, Cs₂CO₃) or phosphates (K₃PO₄) are generally preferred.
-
Solvent Choice: Avoid alcoholic solvents if debromination is a significant issue. Aprotic solvents like dioxane or toluene are often better choices.[3]
-
Q: I'm seeing homocoupling of my boronic acid/ester. What causes this and how can I minimize it?
A: Homocoupling is the self-coupling of the boronic acid/ester and is a common side reaction.
-
Cause: The primary cause is the presence of oxygen, which can facilitate the homocoupling pathway.[1][2] Using a Pd(II) precatalyst that is not efficiently reduced to the active Pd(0) state can also promote this side reaction.[1]
-
Solutions:
-
Thorough Degassing: This is the most critical step. Use at least three freeze-pump-thaw cycles for the solvent or sparge the reaction mixture vigorously with an inert gas (argon or nitrogen) for 15-30 minutes.[2][14][15]
-
Use a Pd(0) Source: Employing a direct Pd(0) catalyst like Pd(PPh₃)₄ can sometimes reduce homocoupling compared to Pd(II) precatalysts that require in situ reduction.[1][3]
-
Control Equivalents: Using a slight excess of the boronic acid (1.1-1.2 equivalents) is common, but a large excess can sometimes lead to more homocoupling.
-
Visual Guides
Suzuki-Miyaura Catalytic Cycle
Caption: A simplified representation of the palladium-catalyzed Suzuki-Miyaura cross-coupling cycle.[3][11][16]
Troubleshooting Workflow for Low Yield
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 9. reddit.com [reddit.com]
- 10. benchchem.com [benchchem.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
Common side products in 2-Bromo-5-fluoropyrazine reactions and their prevention
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Bromo-5-fluoropyrazine. The following sections address common side products encountered during its use in various chemical reactions and offer guidance on their prevention.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of side reactions observed when using this compound in cross-coupling reactions?
A1: The most prevalent side reactions are dependent on the specific cross-coupling methodology being employed. However, some common classes of side products include:
-
Homocoupling: Formation of a symmetrical biaryl byproduct from the coupling of two molecules of the organoboron reagent in Suzuki reactions, or two molecules of the aryl halide itself.
-
Dehalogenation: Replacement of the bromine atom on the pyrazine ring with a hydrogen atom. This is a common issue in palladium-catalyzed reactions.[1][2][3]
-
Hydrolysis: Reaction with water present in the reaction mixture, which can lead to the formation of 5-fluoro-2-pyrazinone.
-
Protodeboronation: In Suzuki reactions, the boronic acid can be hydrolyzed, cleaving the C-B bond and reducing the amount of reagent available for the desired cross-coupling.[4]
Q2: How do the electronic properties of this compound influence its reactivity and the likelihood of side product formation?
A2: this compound is an electron-deficient heteroaromatic compound due to the presence of two nitrogen atoms and a fluorine atom in the pyrazine ring. This electron-deficient nature generally makes the C-Br bond more susceptible to oxidative addition in palladium-catalyzed cross-coupling reactions. However, the pyrazine nitrogen atoms can also coordinate to the metal catalyst, potentially influencing the catalytic cycle and promoting side reactions.
Q3: I am observing a significant amount of a symmetrical biaryl byproduct in my Suzuki reaction. What is the likely cause and how can I prevent it?
A3: The formation of a symmetrical biaryl byproduct is indicative of homocoupling of your boronic acid reagent. This is often promoted by the presence of oxygen and palladium(II) species in the reaction mixture.[4][5] To minimize homocoupling, rigorous degassing of solvents and the reaction vessel is crucial.[4] Using a Pd(0) source directly or ensuring efficient in-situ reduction of a Pd(II) precatalyst can also suppress this side reaction.[5]
Troubleshooting Guides
Suzuki Coupling: Homocoupling and Dehalogenation
Problem: Low yield of the desired cross-coupled product with significant formation of homocoupled boronic acid byproduct and/or the dehalogenated 5-fluoropyrazine.
Root Causes:
-
Oxygen in the reaction mixture: Dissolved oxygen can oxidize the active Pd(0) catalyst to Pd(II), which promotes homocoupling.[4][5]
-
Inefficient reduction of Pd(II) precatalyst: If a Pd(II) source is used, its reduction to Pd(0) can proceed via homocoupling of the boronic acid.[2][4]
-
Presence of water: Can lead to protodeboronation of the boronic acid and dehalogenation of the aryl halide.[6]
Solutions:
| Parameter | Recommended Change | Rationale |
| Atmosphere | Use a rigorously inert atmosphere (Argon or Nitrogen). | Minimizes oxygen-mediated homocoupling.[4] |
| Solvent | Degas solvents thoroughly (e.g., freeze-pump-thaw or sparging). | Removes dissolved oxygen.[4] |
| Catalyst | Use a Pd(0) catalyst (e.g., Pd(PPh₃)₄) or a pre-catalyst that is readily reduced. | Avoids the homocoupling pathway for Pd(0) generation.[2] |
| Base | Use a non-hydroxide base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄). | Minimizes hydrolysis-related side reactions. |
| Ligand | Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos). | Can accelerate the desired cross-coupling over side reactions.[4] |
Experimental Protocol: Prevention of Homocoupling and Dehalogenation in Suzuki Coupling
Reagents:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Pd(PPh₃)₄ (0.03 mmol, 3 mol%)
-
K₂CO₃ (2.0 mmol, 2.0 equiv)
-
Anhydrous, degassed 1,4-dioxane (5 mL)
Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, and K₂CO₃.
-
Evacuate and backfill the flask with argon three times.
-
Add Pd(PPh₃)₄ to the flask under a positive pressure of argon.
-
Add the anhydrous, degassed 1,4-dioxane via syringe.
-
Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Buchwald-Hartwig Amination: Side Products
Problem: Formation of hydrodehalogenated 2-fluoropyrazine and other byproducts during the C-N coupling reaction.
Root Causes:
-
β-Hydride Elimination: An unproductive side reaction that can compete with reductive elimination, leading to the dehalogenated arene and an imine product.[7]
-
Catalyst Decomposition: The palladium catalyst can decompose, leading to the formation of palladium black and a loss of catalytic activity.
Solutions:
| Parameter | Recommended Change | Rationale |
| Ligand | Use bulky, electron-rich ligands (e.g., Josiphos, XPhos). | These ligands can promote reductive elimination over β-hydride elimination. |
| Base | Use a strong, non-nucleophilic base (e.g., NaOtBu, LHMDS). | Ensures efficient deprotonation of the amine without competing side reactions. |
| Temperature | Maintain the lowest effective temperature. | Can help to minimize catalyst decomposition. |
| Solvent | Use anhydrous, aprotic solvents (e.g., toluene, dioxane). | Prevents hydrolysis and other solvent-mediated side reactions. |
Experimental Protocol: Minimizing Side Products in Buchwald-Hartwig Amination
Reagents:
-
This compound (1.0 mmol, 1.0 equiv)
-
Amine (1.2 mmol, 1.2 equiv)
-
Pd₂(dba)₃ (0.015 mmol, 1.5 mol%)
-
XPhos (0.036 mmol, 3.6 mol%)
-
NaOtBu (1.4 mmol, 1.4 equiv)
-
Anhydrous toluene (5 mL)
Procedure:
-
In a glovebox, add Pd₂(dba)₃, XPhos, and NaOtBu to a dry Schlenk tube.
-
Add this compound and the amine.
-
Add anhydrous toluene.
-
Seal the tube and heat to 80-110 °C with stirring.
-
Monitor the reaction by GC-MS or LC-MS.
-
After completion, cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify by column chromatography.
Sonogashira Coupling: Homocoupling of Alkyne (Glaser Coupling)
Problem: Formation of a symmetrical diyne byproduct from the homocoupling of the terminal alkyne.
Root Causes:
-
Presence of Oxygen: Oxygen can promote the oxidative homocoupling of terminal alkynes, a reaction known as Glaser coupling.
-
Excess Copper Catalyst: High concentrations of the copper co-catalyst can favor the homocoupling pathway.
Solutions:
| Parameter | Recommended Change | Rationale |
| Atmosphere | Maintain a strictly anaerobic environment. | Prevents oxygen-induced Glaser coupling. |
| Copper Catalyst | Use a minimal amount of Cu(I) co-catalyst (1-5 mol%). | Reduces the rate of the homocoupling side reaction. |
| Amine Base | Use a bulky amine base (e.g., diisopropylethylamine). | Can help to suppress the homocoupling reaction. |
| Reaction Time | Monitor the reaction closely and stop it upon completion. | Avoids prolonged reaction times that can lead to increased byproduct formation. |
Experimental Protocol: Suppressing Alkyne Homocoupling in Sonogashira Reactions
Reagents:
-
This compound (1.0 mmol, 1.0 equiv)
-
Terminal alkyne (1.1 mmol, 1.1 equiv)
-
Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%)
-
CuI (0.02 mmol, 2 mol%)
-
Diisopropylethylamine (DIPEA) (2.0 mmol, 2.0 equiv)
-
Anhydrous, degassed THF (5 mL)
Procedure:
-
To a dry Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill with argon three times.
-
Add anhydrous, degassed THF, DIPEA, and the terminal alkyne via syringe.
-
Stir the reaction at room temperature or gently heat to 40-50 °C.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute with ether and wash with saturated aqueous NH₄Cl solution, water, and brine.
-
Dry the organic layer over MgSO₄, filter, and concentrate.
-
Purify by flash chromatography.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Technical Support Center: Purification of 2-Bromo-5-fluoropyrazine and its Derivatives
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 2-Bromo-5-fluoropyrazine and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The most common and effective methods for the purification of this compound are silica gel column chromatography and recrystallization. The choice between these methods often depends on the scale of the purification, the nature of the impurities, and the desired final purity.
Q2: What is a typical purity for commercially available this compound?
A2: Commercially available this compound typically has a purity of 95% or higher.[1]
Q3: What are some common derivatives of this compound that may require similar purification techniques?
A3: Derivatives such as 2-Bromo-5-chloropyrazine and 2-Bromo-5-iodopyrazine are structurally similar and can often be purified using comparable methods like column chromatography and recrystallization.
Troubleshooting Guide
Q1: My yield after purification of this compound is consistently low. What are the potential causes and solutions?
A1: Low recovery can stem from several factors during the purification process. Here are some common issues and their remedies:
-
Inappropriate Solvent System (Column Chromatography): If the eluent is too polar, the compound may elute too quickly with impurities. Conversely, a solvent system that is not polar enough may result in very slow elution or no elution at all.
-
Solution: Optimize the solvent system using thin-layer chromatography (TLC) before performing column chromatography. A good starting point for this compound is a mixture of ethyl acetate and hexane.[2]
-
-
Incorrect Recrystallization Solvent: The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below.
-
Solution: Conduct small-scale solvent screening to find the optimal solvent or solvent mixture. For similar bromo-fluoro aromatic compounds, solvents like n-hexane have proven effective.[3]
-
-
Product Loss During Work-up: Significant amounts of the product can be lost during aqueous washes if the compound has some water solubility.
-
Solution: Minimize the volume of aqueous washes and consider back-extracting the aqueous layers with a suitable organic solvent to recover any dissolved product.
-
Q2: I am observing persistent impurities in my purified this compound. How can I identify and remove them?
A2: Persistent impurities are often byproducts from the synthesis.
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Identification: The primary starting material for one common synthesis route is 2-bromo-5-hydroxypyrazine.[2] Incomplete reaction could leave this starting material as an impurity. Other potential impurities could be isomers or over-brominated species. Techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable for identifying these impurities.
-
Removal:
-
Column Chromatography: A well-optimized silica gel column chromatography can effectively separate polar impurities like unreacted 2-bromo-5-hydroxypyrazine from the less polar this compound.[2]
-
Recrystallization: This technique is excellent for removing small amounts of impurities that have different solubility profiles from the main compound. Multiple recrystallizations may be necessary to achieve high purity.
-
Acid/Base Wash: If the impurity is acidic or basic, a liquid-liquid extraction with a dilute acid or base solution during the work-up can selectively remove it.
-
Q3: My purified product appears as an oil instead of a solid. What should I do?
A3: this compound is a low-melting solid. If it appears as an oil, it could be due to residual solvent or the presence of impurities that are depressing the melting point.
-
Solution: Ensure all solvent has been removed under reduced pressure. If it remains an oil, attempt to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. If these methods fail, a final purification by column chromatography may be necessary to remove the impurities causing the melting point depression.
Data Presentation
Table 1: Comparison of Purification Techniques for 2-Bromo-5-halopyrazine Derivatives
| Compound | Purification Method | Solvent System/Solvent | Yield (%) | Purity (%) |
| This compound | Silica Gel Column Chromatography | Ethyl acetate/Hexane | 75 | ≥95[1][2] |
| 2-Bromo-5-fluoropyridine | Recrystallization | n-Hexane | 81.6 | 98.8[3] |
| 2-Amino-5-bromo-3-iodopyridine | Recrystallization | 85% Alcohol | 73.7 | 98.5[4] |
Experimental Protocols
Protocol 1: Purification of this compound by Silica Gel Column Chromatography
This protocol is based on a reported procedure for the purification of this compound.[2]
1. Preparation of the Column:
- Select a glass column of appropriate size for the amount of crude material.
- Prepare a slurry of silica gel in the initial, least polar eluent (e.g., hexane).
- Carefully pack the column with the silica gel slurry, ensuring there are no air bubbles or cracks in the stationary phase.
- Allow the silica gel to settle, and then add a thin layer of sand to the top to protect the surface.
2. Sample Loading:
- Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
- Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding the silica gel, and then evaporating the solvent.
- Carefully apply the sample to the top of the column.
3. Elution:
- Begin elution with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate).
- The optimal solvent gradient should be determined beforehand by TLC analysis. A typical starting point is 100% hexane, gradually moving to a mixture of ethyl acetate and hexane.
4. Fraction Collection and Analysis:
- Collect fractions of the eluate in separate test tubes or flasks.
- Monitor the composition of the fractions using TLC.
- Combine the fractions containing the pure product.
5. Solvent Removal:
- Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
Protocol 2: Suggested Recrystallization of this compound
This is a general protocol suggested based on the purification of a structurally similar compound, 2-bromo-5-fluoropyridine.[3] The optimal solvent and conditions should be determined experimentally on a small scale.
1. Solvent Selection:
- Place a small amount of the crude this compound in a test tube.
- Add a few drops of a potential solvent (e.g., n-hexane, ethanol, or a mixture) and observe the solubility at room temperature. The compound should be sparingly soluble.
- Heat the test tube gently. The compound should dissolve completely.
- Allow the solution to cool to room temperature and then in an ice bath. A good recrystallization solvent will result in the formation of crystals.
2. Dissolution:
- Place the crude this compound in an Erlenmeyer flask.
- Add a minimal amount of the chosen hot recrystallization solvent and heat the mixture until the solid completely dissolves.
3. Hot Filtration (if necessary):
- If insoluble impurities are present, perform a hot gravity filtration to remove them. This should be done quickly to prevent premature crystallization.
4. Crystallization:
- Allow the hot, clear solution to cool slowly to room temperature. Covering the flask will slow down the cooling rate and promote the formation of larger, purer crystals.
- Once the solution has reached room temperature, place the flask in an ice bath to maximize the yield of crystals.
5. Crystal Collection and Washing:
- Collect the crystals by vacuum filtration using a Büchner funnel.
- Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
6. Drying:
- Dry the purified crystals in a desiccator or a vacuum oven at a suitable temperature.
Mandatory Visualization
Caption: A general workflow for the purification of this compound.
Caption: Decision tree for troubleshooting common purification issues.
References
Technical Support Center: Optimizing Cross-Coupling Reactions of 2-Bromo-5-fluoropyrazine
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the cross-coupling of 2-Bromo-5-fluoropyrazine. The information is designed to help optimize catalyst and ligand selection for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, leading to improved yields and reaction efficiency.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments with this compound, offering potential causes and actionable solutions.
Issue 1: Low or No Yield in Suzuki-Miyaura Coupling
Symptoms: The reaction shows poor conversion of this compound to the desired 2-aryl-5-fluoropyrazine product.
| Potential Cause | Recommended Solutions |
| Ineffective Catalyst System | The choice of palladium precursor and ligand is critical. For electron-deficient pyrazines, consider using bulky, electron-rich phosphine ligands like SPhos or XPhos in combination with a palladium source such as Pd(OAc)₂ or a pre-formed palladacycle.[1] |
| Inappropriate Base | The base plays a crucial role in the transmetalation step. Weaker bases may not be effective. Screen stronger bases such as K₃PO₄ or Cs₂CO₃. Ensure the base is finely powdered and anhydrous.[1] |
| Protodeboronation of Boronic Acid | The pyrazine ring can promote the decomposition of the boronic acid coupling partner.[2] Consider using more stable boronic esters (e.g., pinacol esters) or trifluoroborate salts. Running the reaction under anhydrous conditions can also mitigate this issue.[1] |
| Low Reaction Temperature | Insufficient temperature can lead to a sluggish reaction. Cautiously increase the reaction temperature, typically in the range of 80-110 °C.[1] |
| Catalyst Inhibition | The nitrogen atoms in the pyrazine ring can coordinate to the palladium center, inhibiting its catalytic activity.[2] The use of bulky ligands can help to prevent this coordination. |
Issue 2: Poor Performance in Buchwald-Hartwig Amination
Symptoms: Low conversion of this compound to the corresponding 2-amino-5-fluoropyrazine derivative.
| Potential Cause | Recommended Solutions |
| Suboptimal Ligand Choice | The nature of the amine coupling partner heavily influences the optimal ligand. For primary and secondary aliphatic amines, ligands like BrettPhos and RuPhos are often effective. For aryl amines, consider Xantphos or Josiphos-type ligands.[3] |
| Base Incompatibility | Strong, non-nucleophilic bases are typically required for the deprotonation of the amine.[2][4] NaOtBu and LHMDS are common choices. However, for base-sensitive substrates, weaker bases like K₃PO₄ or Cs₂CO₃ at higher temperatures may be necessary. |
| Volatile Amine | When using low-boiling-point amines, the reaction should be conducted in a sealed tube to prevent the evaporation of the nucleophile. |
| Catalyst Deactivation | Ensure all reagents and solvents are anhydrous and degassed to prevent catalyst deactivation. The use of pre-catalysts can sometimes offer improved stability and activity. |
Issue 3: Complications in Sonogashira Coupling
Symptoms: Low yield of the desired 2-alkynyl-5-fluoropyrazine and/or formation of significant byproducts.
| Potential Cause | Recommended Solutions |
| Glaser Coupling (Homocoupling of Alkyne) | This common side reaction is promoted by the copper(I) co-catalyst in the presence of oxygen. To minimize this, ensure the reaction is performed under strictly anaerobic conditions. Alternatively, "copper-free" Sonogashira protocols can be employed. |
| Catalyst System Inefficiency | A standard Sonogashira reaction requires a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), a copper(I) co-catalyst (e.g., CuI), and an amine base (e.g., Et₃N). The efficiency can be highly dependent on the specific catalyst and ligands. For challenging substrates, consider using more active catalyst systems. |
| Low Reaction Temperature | While many Sonogashira couplings proceed at room temperature, electron-deficient substrates like this compound may require heating to achieve a reasonable reaction rate. |
| Alkyne Instability | Some terminal alkynes can be unstable under the reaction conditions. Using a slight excess of the alkyne can sometimes compensate for any degradation. |
Frequently Asked Questions (FAQs)
Q1: What is the general order of reactivity for halogens in cross-coupling reactions involving pyrazines?
A1: The reactivity of pyrazine halides generally follows the order: I > Br > Cl.[2] This is due to the bond dissociation energies, with the C-I bond being the weakest and therefore the most susceptible to oxidative addition to the palladium catalyst.
Q2: How does the fluorine substituent on the pyrazine ring affect the cross-coupling reaction?
A2: The fluorine atom is a strongly electron-withdrawing group, which can significantly influence the electronic properties of the pyrazine ring. This can make the C-Br bond more susceptible to oxidative addition, potentially leading to faster reaction rates compared to non-fluorinated analogs. However, it can also affect the stability of intermediates in the catalytic cycle, necessitating careful optimization of reaction conditions.
Q3: Can I perform these cross-coupling reactions under air?
A3: It is highly discouraged. Palladium catalysts, particularly in their active Pd(0) state, are sensitive to oxygen and can be deactivated.[1] Additionally, the presence of oxygen can promote undesirable side reactions, such as the homocoupling of boronic acids in Suzuki reactions or alkynes in Sonogashira couplings.[1] Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is crucial for reproducibility and optimal results.
Q4: What are some common side reactions to look out for?
A4: Besides the specific issues mentioned in the troubleshooting guides, common side reactions include:
-
Hydrodehalogenation: Replacement of the bromine atom with a hydrogen atom. This can be minimized by ensuring anhydrous conditions and careful selection of the base and solvent.
-
Homocoupling of the Aryl Halide: Formation of a bi-pyrazine byproduct. This can sometimes be suppressed by using lower reaction temperatures or changing the ligand.
Q5: Are there any general recommendations for solvent selection?
A5: The choice of solvent is crucial for ensuring the solubility of all reaction components and can influence the reaction rate and outcome. Common solvents for cross-coupling reactions include:
-
Suzuki-Miyaura: Toluene/water, dioxane/water, or THF/water mixtures are frequently used.[1]
-
Buchwald-Hartwig: Anhydrous, non-polar aprotic solvents like toluene, dioxane, or THF are typically employed.[2][4]
-
Sonogashira: Solvents such as THF, DMF, or triethylamine (which can also act as the base) are common choices.
Data Presentation: Catalyst and Ligand Performance
The following tables provide a summary of catalyst and ligand systems that have been successfully employed in cross-coupling reactions of substrates structurally similar to this compound. This data can serve as a starting point for your optimization studies.
Table 1: Suzuki-Miyaura Coupling of Bromopyridines with Arylboronic Acids
| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 85-95 |
| Pd₂(dba)₃ | XPhos | Cs₂CO₃ | Dioxane/H₂O | 100 | 80-92 |
| Pd(PPh₃)₄ | - | Na₂CO₃ | Toluene/EtOH/H₂O | 100 | 70-85 |
| [Pd(allyl)Cl]₂ | t-BuXPhos | K₃PO₄ | Toluene | 100 | >90 |
Data is representative of typical results found in the literature for similar substrates.
Table 2: Buchwald-Hartwig Amination of Bromopyridines
| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) | Amine Type | Typical Yield (%) |
| Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Toluene | 110 | Arylamine | 80-95 |
| Pd(OAc)₂ | BINAP | NaOtBu | Toluene | 100 | Alkylamine | 75-90 |
| [Pd(allyl)Cl]₂ | t-BuXPhos | NaOtBu | Toluene | 100 | Secondary Amine | 85-98 |
| Pd(OAc)₂ | dppf | NaOtBu | Toluene | 80 | Primary Amine | 70-88 |
Data is representative of typical results found in the literature for similar substrates.
Table 3: Sonogashira Coupling of Bromopyridines with Terminal Alkynes
| Catalyst | Co-catalyst | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | RT - 60 | 80-95 |
| Pd(PPh₃)₄ | CuI | Et₃N/THF | THF | RT | 85-95 |
| Pd(OAc)₂/PPh₃ | CuI | Et₃N | DMF | 100 | 72-96 |
| Pd(CF₃COO)₂/PPh₃ | CuI | Et₃N | DMF | 100 | 80-96 |
Data is representative of typical results found in the literature for similar substrates.
Experimental Protocols
The following are generalized experimental protocols for the cross-coupling of this compound. These should be considered as starting points and may require optimization for specific substrates.
General Protocol for Suzuki-Miyaura Coupling
-
To an oven-dried Schlenk tube, add this compound (1.0 equiv.), the arylboronic acid or ester (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).
-
Add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%).
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system (e.g., toluene and water, 10:1 v/v).
-
Stir the reaction mixture at the desired temperature (e.g., 100 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Protocol for Buchwald-Hartwig Amination
-
In a glovebox or under a stream of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., Xantphos, 4 mol%), and the base (e.g., NaOtBu, 1.4 equiv.) to an oven-dried reaction vessel.
-
Add this compound (1.0 equiv.) and the amine (1.2 equiv.).
-
Add the anhydrous, degassed solvent (e.g., toluene).
-
Seal the vessel and stir the reaction mixture at the desired temperature (e.g., 110 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate), and wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
General Protocol for Sonogashira Coupling
-
To a dry Schlenk tube, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 3 mol%), and the copper(I) co-catalyst (e.g., CuI, 5 mol%).
-
Evacuate and backfill the tube with an inert gas three times.
-
Add the anhydrous, degassed solvent (e.g., THF), followed by the base (e.g., Et₃N, 2.0 equiv.) and the terminal alkyne (1.2 equiv.).
-
Stir the reaction at room temperature or heat to 40-60 °C and monitor by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite, washing with an organic solvent.
-
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.
Visualizing Experimental Workflows and Logic
The following diagrams illustrate the general workflows and decision-making processes for optimizing cross-coupling reactions.
Caption: General experimental workflow for cross-coupling reactions.
References
Troubleshooting low conversion rates in 2-Bromo-5-fluoropyrazine amination
Welcome to the technical support center for the amination of 2-Bromo-5-fluoropyrazine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, particularly low conversion rates, encountered during this palladium-catalyzed cross-coupling reaction.
Frequently Asked Questions (FAQs)
Q1: Why is my Buchwald-Hartwig amination of this compound resulting in a low yield or failing completely?
Low conversion rates in the amination of this compound are frequently due to a few critical factors. The most common issue is catalyst poisoning, where the nitrogen atom of the pyrazine ring coordinates to the palladium catalyst, inhibiting its activity.[1] Other significant factors include the suboptimal choice of ligand and base, poor quality of reagents and solvents (presence of water or oxygen), and inappropriate reaction temperature.[2]
Q2: What are the initial checks I should perform if my reaction has low conversion?
Begin with the most fundamental aspects of the reaction setup. First, verify the integrity of your inert atmosphere; the Pd(0) catalytic species is highly sensitive to oxygen.[2] Ensure all glassware was properly dried and that the reaction was conducted under a consistent blanket of argon or nitrogen. Second, confirm the purity and dryness of your reagents and solvent. Trace amounts of water can deactivate the catalyst. Anhydrous, degassed solvents are critical for success.[2]
Q3: How do I choose the right ligand and base for the amination of this compound?
The selection of the ligand and base is interdependent and crucial for a successful reaction.[2]
-
Ligands: Sterically hindered and electron-rich phosphine ligands are generally the most effective for amination of electron-deficient heteroaryl halides like this compound. These bulky ligands help to prevent the pyrazine nitrogen from coordinating to the palladium center. Commonly successful ligands for similar substrates include Xantphos, XPhos, and RuPhos.[1]
-
Bases: The choice of base depends on the sensitivity of your substrates to basic conditions.
-
Strong Bases (e.g., NaOtBu, LHMDS): These often lead to higher reaction rates and yields but can be incompatible with sensitive functional groups.[2]
-
Weaker Bases (e.g., Cs₂CO₃, K₃PO₄): These offer better functional group tolerance but may require higher temperatures or longer reaction times to achieve good conversion.[2]
-
Q4: What are the visual indicators of a failed or failing reaction?
A healthy Buchwald-Hartwig reaction should appear as a homogeneous solution, often with a color change to yellow or reddish-brown. Signs of trouble include:
-
Formation of Palladium Black: A fine black precipitate indicates that the palladium catalyst has decomposed and fallen out of the catalytic cycle.
-
No Color Change: If the reaction mixture remains colorless or does not change from the initial color of the starting materials, it is likely that the catalyst has not been activated.
-
Reaction Stalling: If monitoring by TLC or LC-MS shows initial product formation that then ceases, this suggests catalyst decomposition or poisoning over time.
Troubleshooting Guide for Low Conversion Rates
This section provides a systematic approach to troubleshooting low yields in the amination of this compound.
Issue 1: Low to No Product Formation
If you observe minimal or no product, it is likely due to an issue with the catalyst's activity or the fundamental reaction conditions.
Troubleshooting Workflow for Low Conversion
Caption: A step-by-step workflow for troubleshooting low yields.
Issue 2: Reaction Stalls or Incomplete Conversion
If the reaction starts but does not proceed to completion, this may indicate catalyst decomposition, reagent insolubility, or an inappropriate base.
-
Catalyst Decomposition: High temperatures (>110-120°C) can cause the palladium catalyst to decompose into palladium black.
-
Solution: Lower the reaction temperature to a range of 80-100°C and increase the reaction time. Monitor the reaction for the formation of black precipitate.
-
-
Reagent Insolubility: If the starting materials or the base are not fully dissolved, the reaction will be slow and inefficient.
-
Solution: Toluene and 1,4-dioxane are common and effective solvents. If solubility remains an issue, consider a more polar solvent like THF, but be aware it can sometimes lead to lower yields.[2]
-
-
Inappropriate Base: The strength of the base can significantly impact the reaction outcome.
-
Solution: If using a weak base like K₃PO₄ or Cs₂CO₃, an increase in temperature or a switch to a stronger base like NaOtBu may be necessary, provided your substrate is stable under these conditions.[2]
-
Data Presentation: Reaction Parameter Optimization
The following tables summarize reaction conditions for the Buchwald-Hartwig amination of substrates analogous to this compound, providing a starting point for optimization.
Table 1: Effect of Base on Yield for Amination of Bromo-heterocycles (Representative Data) [2]
| Base | pKa (approx.) | Typical Yield | Notes |
| NaOtBu | ~19 | >95% | High reaction rates, but not suitable for base-sensitive functional groups. |
| LHMDS | ~26 | High | Allows for the use of substrates with protic functional groups.[3] |
| Cs₂CO₃ | ~10 | Good to Excellent | Good for base-sensitive substrates; may require higher temperatures. |
| K₃PO₄ | ~12 | Good | A milder alternative to Cs₂CO₃ with broad functional group tolerance. |
Table 2: Comparison of Ligands and Conditions for Amination of 2-Amino-5-bromo-4-methylpyridine (Analogous Substrate) [1]
| Amine | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Aniline | Pd₂(dba)₃ (2) | Xantphos (4) | Cs₂CO₃ (1.5) | Toluene | 110 | 12-24 | Good to Excellent |
| 4-Methoxyaniline | Pd(OAc)₂ (2) | BINAP (3) | NaOtBu (1.4) | Toluene | 100 | 8-16 | High |
| n-Butylamine | Pd(OAc)₂ (1) | RuPhos (2) | NaOtBu (1.5) | Toluene | 80-100 | 4-12 | Good to High |
| Diethylamine | Pd(OAc)₂ (2) | dppp (4) | NaOtBu (1.4) | Toluene | 80-100 | 12 | Good |
Experimental Protocols
General Protocol for Buchwald-Hartwig Amination
This protocol is a general starting point and should be optimized for specific amine substrates.
General Experimental Workflow
Caption: General experimental workflow for the Buchwald-Hartwig amination.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2-1.5 equiv)
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Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
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Phosphine ligand (e.g., Xantphos, 2-4 mol%)
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Base (e.g., NaOtBu or Cs₂CO₃, 1.5-2.0 equiv)
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Anhydrous, degassed solvent (e.g., toluene or dioxane)
Procedure:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add the palladium precatalyst, phosphine ligand, and base.
-
Seal the flask, then evacuate and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times.
-
Add the anhydrous, degassed solvent via syringe, followed by the amine and then this compound.
-
Heat the reaction mixture to the desired temperature (typically 80-110°C) with vigorous stirring.
-
Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.
-
Once complete, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove palladium residues and inorganic salts.
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Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol for Reactions with Volatile Amines
This protocol is adapted for use with low-boiling-point amines and requires a sealed reaction vessel to prevent the loss of the amine.[4]
Materials:
-
This compound (1.0 equiv)
-
Volatile amine (e.g., dimethylamine, 2.0 M solution in THF) (1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
1,3-Bis(diphenylphosphino)propane (dppp) (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous toluene
Procedure:
-
To a dry, sealable reaction tube equipped with a magnetic stir bar, add this compound, sodium tert-butoxide, Pd(OAc)₂, and dppp.
-
Evacuate and backfill the tube with an inert gas.
-
Add anhydrous toluene, followed by the solution of the volatile amine.
-
Seal the tube tightly and heat the reaction mixture to 80-100°C with vigorous stirring.
-
Monitor the reaction progress by LC-MS.
-
After completion, cool the reaction to room temperature.
-
Carefully open the reaction tube and quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Signaling Pathways and Catalytic Cycles
The success of the Buchwald-Hartwig amination relies on the efficient turnover of the palladium catalyst. Understanding the catalytic cycle is key to troubleshooting.
Buchwald-Hartwig Catalytic Cycle
Caption: A simplified Buchwald-Hartwig catalytic cycle.
References
Managing reaction temperatures for selective 2-Bromo-5-fluoropyrazine functionalization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the selective functionalization of 2-bromo-5-fluoropyrazine. The content focuses on managing reaction temperatures to achieve desired regioselectivity.
Troubleshooting Guides
Issue: Poor Regioselectivity in Cross-Coupling Reactions
Question: I am performing a Suzuki coupling reaction with this compound and an arylboronic acid, but I am observing a mixture of products corresponding to substitution at both the C-2 (C-Br bond) and C-5 (C-F bond) positions. How can I improve the selectivity for the C-2 position?
Answer:
Achieving high regioselectivity in the functionalization of this compound is a common challenge. The C-Br bond at the 2-position is generally more reactive in palladium-catalyzed cross-coupling reactions than the C-F bond at the 5-position, following the general reactivity trend of halogens (I > Br > Cl > F). However, the electron-deficient nature of the pyrazine ring can activate the C-F bond towards nucleophilic aromatic substitution, and reaction conditions, particularly temperature, play a crucial role.
Here are some troubleshooting steps to enhance selectivity for the C-2 position:
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Temperature Optimization: Elevated temperatures can sometimes lead to the loss of selectivity by providing enough energy to overcome the activation barrier for the less reactive C-F bond cleavage. It is recommended to start with a lower reaction temperature and gradually increase it to find the optimal balance between reaction rate and selectivity.
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Catalyst and Ligand Choice: The choice of palladium catalyst and ligand is critical. Bulky, electron-rich phosphine ligands can often promote the oxidative addition at the C-Br bond at lower temperatures, thus favoring C-2 selectivity.
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Reaction Time: Prolonged reaction times, especially at higher temperatures, might contribute to the formation of the undesired C-5 substituted product. Monitor the reaction progress closely by TLC or LC-MS and stop the reaction once the starting material is consumed to a satisfactory level.
Illustrative Temperature Screening Data for Suzuki Coupling:
| Entry | Temperature (°C) | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | C-2:C-5 Selectivity (Product Ratio) | Yield (%) |
| 1 | 60 | Pd(PPh₃)₄ (5) | - | K₂CO₃ | 1,4-Dioxane/H₂O | >95:5 | 75 |
| 2 | 80 | Pd(PPh₃)₄ (5) | - | K₂CO₃ | 1,4-Dioxane/H₂O | 90:10 | 88 |
| 3 | 100 | Pd(PPh₃)₄ (5) | - | K₂CO₃ | 1,4-Dioxane/H₂O | 75:25 | 92 |
| 4 | 80 | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ | Toluene | >98:2 | 95 |
Note: The data presented in this table is illustrative and intended for comparative purposes. Actual results may vary based on specific substrates and reaction conditions.
Issue: Low Yield in Buchwald-Hartwig Amination
Question: I am attempting a Buchwald-Hartwig amination of this compound with a primary amine, but the yield of the desired 2-amino-5-fluoropyrazine is consistently low. What are the potential causes and how can I improve the yield?
Answer:
Low yields in Buchwald-Hartwig aminations of this compound can stem from several factors, including catalyst deactivation, incomplete reaction, or side reactions. The pyrazine nitrogen atoms can coordinate to the palladium center, potentially leading to catalyst inhibition.
Here are some troubleshooting strategies:
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Optimize Reaction Temperature: While higher temperatures can sometimes improve reaction rates, they can also lead to catalyst decomposition or undesired side reactions. A systematic temperature screen is recommended. Start at a moderate temperature (e.g., 80 °C) and adjust as needed.
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Choice of Base: The base plays a critical role in the catalytic cycle. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used. The choice of base can influence the reaction rate and catalyst stability.
-
Ligand Selection: The use of appropriate bulky, electron-rich phosphine ligands is crucial to facilitate the catalytic cycle and prevent catalyst deactivation. Ligands such as XPhos, SPhos, or RuPhos are often effective for challenging amination reactions.
Illustrative Temperature and Ligand Effects on Buchwald-Hartwig Amination Yield:
| Entry | Temperature (°C) | Ligand | Base | Solvent | Yield of 2-amino-5-fluoropyrazine (%) |
| 1 | 80 | BINAP | Cs₂CO₃ | Toluene | 45 |
| 2 | 100 | BINAP | Cs₂CO₃ | Toluene | 55 |
| 3 | 100 | XPhos | NaOtBu | Toluene | 85 |
| 4 | 110 | XPhos | NaOtBu | Toluene | 82 (some decomposition observed) |
Note: The data presented in this table is illustrative and intended for comparative purposes. Actual results may vary based on specific substrates and reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What is the general order of reactivity for the halogen atoms in this compound in palladium-catalyzed cross-coupling reactions?
A1: In palladium-catalyzed cross-coupling reactions, the general order of reactivity for halogens is I > Br > Cl > F. Therefore, the carbon-bromine (C-Br) bond at the 2-position of this compound is expected to be significantly more reactive than the carbon-fluorine (C-F) bond at the 5-position under typical cross-coupling conditions.
Q2: Can I achieve selective functionalization at the C-5 position (C-F bond)?
A2: While the C-Br bond is more reactive in cross-coupling, selective functionalization at the C-5 position via nucleophilic aromatic substitution (SNAr) is possible. The electron-withdrawing pyrazine ring and the fluorine atom make the C-5 position susceptible to attack by strong nucleophiles. This typically requires higher reaction temperatures and may not be compatible with all functional groups. For cross-coupling at C-5, one would typically first functionalize the C-2 position and then employ more forcing conditions to react at the C-5 position, although this is challenging due to the low reactivity of the C-F bond.
Q3: How does reaction temperature generally affect the selectivity of cross-coupling reactions on dihalopyrazines?
A3: Generally, lower reaction temperatures favor kinetic control, leading to the preferential reaction at the more reactive site (in this case, the C-Br bond). As the temperature is increased, the reaction may shift towards thermodynamic control, and the energy barrier for the reaction at the less reactive site (C-F bond) can be overcome, leading to a decrease in regioselectivity.
Q4: Are there any computational studies that predict the reactivity of this compound?
A4: While specific computational studies on this compound may not be readily available in all public databases, computational chemistry, in general, can be a powerful tool to predict the reactivity of different sites in a molecule. Density Functional Theory (DFT) calculations can be used to determine bond dissociation energies, atomic charges, and the energies of transition states for oxidative addition at both the C-Br and C-F bonds. These calculations can provide valuable insights into the expected regioselectivity under different catalytic conditions.
Experimental Protocols
Protocol 1: Selective Suzuki-Miyaura Coupling at the C-2 Position
Materials:
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This compound
-
Arylboronic acid
-
Pd(PPh₃)₄
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and K₂CO₃ (2.0 equiv.).
-
Add Pd(PPh₃)₄ (5 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add degassed 1,4-dioxane and water (4:1 v/v).
-
Stir the reaction mixture at 60-80 °C and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Selective Buchwald-Hartwig Amination at the C-2 Position
Materials:
-
This compound
-
Primary or secondary amine
-
Pd₂(dba)₃
-
XPhos
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (anhydrous and degassed)
Procedure:
-
In an oven-dried Schlenk tube under an inert atmosphere, add Pd₂(dba)₃ (2 mol%), XPhos (4 mol%), and NaOtBu (1.5 equiv.).
-
Add anhydrous, degassed toluene.
-
Add this compound (1.0 equiv.) followed by the amine (1.2 equiv.).
-
Seal the Schlenk tube and heat the reaction mixture to 100 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Workflow for Selective Suzuki-Miyaura Coupling.
Caption: Troubleshooting Logic for Poor Regioselectivity.
Catalyst deactivation issues in 2-Bromo-5-fluoropyrazine couplings
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address catalyst deactivation and other common issues encountered during Suzuki-Miyaura and Buchwald-Hartwig coupling reactions of 2-Bromo-5-fluoropyrazine.
Frequently Asked Questions (FAQs)
Q1: Why are my coupling reactions with this compound resulting in low yields?
A1: Low yields in cross-coupling reactions involving this compound can stem from several factors, with catalyst deactivation being a primary concern. The lone pair of electrons on the pyrazine nitrogen can coordinate to the palladium catalyst, leading to the formation of inactive catalyst species and halting the catalytic cycle. Other common issues include suboptimal reaction conditions, the presence of impurities, and competing side reactions.
Q2: What are the most common side reactions observed in these couplings?
A2: Several side reactions can compete with the desired cross-coupling, reducing the yield of your target molecule. These include:
-
Protodeboronation: In Suzuki-Miyaura coupling, the boronic acid reagent can be replaced by a hydrogen atom from the solvent or trace water, leading to the formation of an undesired byproduct.
-
Homocoupling: The coupling of two molecules of the boronic acid (in Suzuki-Miyaura) or two molecules of the aryl halide can occur, especially in the presence of oxygen.
-
Dehalogenation: The bromo-substituent on the pyrazine ring can be replaced by a hydrogen atom, leading to the formation of 5-fluoropyrazine.
Q3: How can I minimize catalyst deactivation when working with this compound?
A3: Minimizing catalyst deactivation is crucial for successful couplings. Key strategies include:
-
Ligand Selection: Employing bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos, or RuPhos) can sterically hinder the coordination of the pyrazine nitrogen to the palladium center.
-
Reaction Temperature: While higher temperatures can increase reaction rates, they can also accelerate catalyst decomposition. It is important to find an optimal temperature that promotes the desired reaction without significant catalyst degradation.
-
Inert Atmosphere: Palladium catalysts, particularly in their active Pd(0) state, are sensitive to oxygen. Ensuring a thoroughly degassed reaction mixture and maintaining a strict inert atmosphere (e.g., argon or nitrogen) is critical to prevent oxidative degradation of the catalyst.
Q4: What are the signs of catalyst decomposition in my reaction?
A4: A common visual indicator of catalyst decomposition is the formation of a black precipitate, often referred to as "palladium black." This indicates that the soluble, active palladium catalyst has agglomerated into an inactive, metallic form. If you observe this, it is a strong indication that your catalyst is no longer participating in the catalytic cycle effectively.
Troubleshooting Guides
Issue 1: Low or No Conversion to the Desired Product
| Possible Cause | Troubleshooting Steps |
| Catalyst Poisoning by Pyrazine Nitrogen | 1. Screen Ligands: Switch to a bulkier, more electron-rich phosphine ligand (e.g., XPhos, SPhos, RuPhos) to sterically shield the palladium center. 2. Increase Catalyst Loading: As a last resort, a modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) may overcome partial deactivation. |
| Suboptimal Base | 1. Screen Bases: The choice of base is critical. For Suzuki couplings, common bases include K₂CO₃, K₃PO₄, and Cs₂CO₃. For Buchwald-Hartwig aminations, strong non-nucleophilic bases like NaOtBu or LHMDS are often used. The optimal base can be substrate-dependent. |
| Poor Reagent/Solvent Quality | 1. Use Anhydrous Solvents: Ensure all solvents are rigorously dried, as water can contribute to side reactions like protodeboronation. 2. Check Reagent Purity: Use high-purity starting materials, as impurities can poison the catalyst. |
| Inadequate Temperature | 1. Optimize Temperature: If no reaction is observed, cautiously increase the temperature in 10 °C increments. Conversely, if catalyst decomposition is observed, try lowering the temperature and extending the reaction time. |
Issue 2: Formation of Significant Side Products
| Side Product Observed | Possible Cause | Mitigation Strategies |
| Protodeboronation Product (in Suzuki Coupling) | Presence of excess water or protic solvents. | 1. Use anhydrous solvents and reagents. 2. Consider using a boronic ester (e.g., pinacol ester) which can be more stable. |
| Homocoupling Product | Presence of oxygen or incomplete reduction of a Pd(II) precatalyst. | 1. Thoroughly degas all solvents and the reaction mixture. 2. Use a Pd(0) source directly or ensure conditions are optimal for the reduction of the Pd(II) precatalyst. |
| Dehalogenated Pyrazine | Reductive elimination from a palladium-hydride intermediate. | 1. Ensure a strictly inert atmosphere to minimize sources of hydrogen. 2. Screen different ligands and bases, as they can influence the relative rates of desired coupling versus dehalogenation. |
Data Presentation
The following tables provide representative data for Suzuki-Miyaura and Buchwald-Hartwig couplings of analogous brominated N-heterocycles to guide reaction optimization.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromo-N-Heterocycles
| Entry | Aryl Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | K₂CO₃ | Dioxane/H₂O | 90 | 18 | 80-90 |
| 3 | 3-Thienylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | DME/H₂O | 85 | 24 | 70-85 |
Note: Yields are representative and may vary depending on the specific substrate and reaction conditions.
Table 2: Representative Conditions for Buchwald-Hartwig Amination of Bromo-N-Heterocycles
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 100 | 16 | 88-98 |
| 2 | Aniline | Pd(OAc)₂ (2) | RuPhos (4) | Cs₂CO₃ | Dioxane | 110 | 20 | 82-92 |
| 3 | Benzylamine | Pd(OAc)₂ (3) | BINAP (4.5) | LHMDS | THF | 80 | 12 | 75-85 |
Note: Yields are representative and may vary depending on the specific substrate and reaction conditions.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
-
Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%). Then, add the degassed solvent (e.g., a 4:1 mixture of dioxane and water).
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., 90-100 °C).
-
Monitoring: Monitor the progress of the reaction by a suitable technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Buchwald-Hartwig Amination of this compound
-
Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOtBu, 1.4 equiv.) to an oven-dried Schlenk tube.
-
Reagent Addition: Add this compound (1.0 equiv.) and the amine (1.2 equiv.).
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene).
-
Reaction: Seal the tube and heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, quench the reaction carefully with saturated aqueous ammonium chloride. Extract the aqueous layer with an organic solvent.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography.
Visualizing Catalyst Deactivation
The following diagrams illustrate the key catalytic cycles and the points at which deactivation by the pyrazine substrate can occur.
Caption: Suzuki-Miyaura cycle with pyrazine-induced deactivation pathways.
Caption: Buchwald-Hartwig cycle showing catalyst poisoning by pyrazine.
Caption: A logical workflow for troubleshooting low-yielding reactions.
Validation & Comparative
A Comparative Guide to the Reactivity of 2-Bromo-5-fluoropyrazine and 2-Chloro-5-fluoropyrazine in Palladium-Catalyzed Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of novel pharmaceuticals and functional materials, the strategic functionalization of heterocyclic scaffolds is a cornerstone of molecular design. Pyrazines, in particular, are prevalent motifs in a wide array of biologically active compounds. The choice of halogenated precursors for cross-coupling reactions is a critical decision that impacts reaction efficiency, cost, and overall synthetic strategy. This guide provides an objective comparison of the reactivity of two key building blocks, 2-bromo-5-fluoropyrazine and 2-chloro-5-fluoropyrazine, in common palladium-catalyzed cross-coupling reactions.
The fundamental principle governing the reactivity of aryl halides in palladium-catalyzed cross-coupling reactions is the strength of the carbon-halogen (C-X) bond. The initial, and often rate-determining, step in the catalytic cycle is the oxidative addition of the C-X bond to the palladium(0) catalyst.[1] The bond dissociation energies follow the trend C-Cl > C-Br > C-I, with the weaker C-Br bond being more readily cleaved than the stronger C-Cl bond.[1] Consequently, this compound is generally a more reactive substrate than 2-chloro-5-fluoropyrazine, often allowing for milder reaction conditions, lower catalyst loadings, and shorter reaction times.[2] While direct comparative studies for these specific substrates under identical conditions are not extensively documented, data from analogous systems consistently support this reactivity trend.
Comparative Data on Cross-Coupling Reactivity
The following tables summarize illustrative quantitative data for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions. The data is based on typical conditions and yields reported for closely related halopyridines and halopyrazines, providing a representative comparison.
Table 1: Illustrative Comparison in Suzuki-Miyaura Coupling with Phenylboronic Acid
| Substrate | Catalyst System | Base | Solvent | Temp. (°C) / Time (h) | Yield (%) | Reference |
| 2-Bromopyridine | Pd(PPh₃)₄ (3 mol%) | Na₂CO₃ | Toluene/EtOH/H₂O | 100 / 12 | 85 | [1] |
| 2-Chloropyridine | Pd(dppf)Cl₂ (2 mol%) | K₂CO₃ | Dioxane | 100 / 16 | 92 | [1] |
Analysis: While both substrates can provide high yields, the coupling of chloropyridines often necessitates more advanced catalyst systems (e.g., those with specialized phosphine ligands like dppf) to achieve comparable efficiency to bromopyridines.[1]
Table 2: Illustrative Comparison in Buchwald-Hartwig Amination with Morpholine
| Substrate | Catalyst System | Base | Solvent | Temp. (°C) / Time (h) | Yield (%) | Reference |
| 2-Bromopyridine | Pd₂(dba)₃ (1 mol%) / BINAP (1.5 mol%) | NaOtBu | Toluene | 80 / 4 | 98 | [1] |
| 2-Chloropyridine | Pd₂(dba)₃ (1 mol%) / XPhos (2 mol%) | K₃PO₄ | t-BuOH | 100 / 18 | 82 | [1] |
Analysis: The amination of 2-chloropyridines generally requires more forcing conditions, such as higher temperatures, longer reaction times, and more electron-rich, bulky phosphine ligands (like XPhos) to overcome the less favorable oxidative addition step.[1]
Table 3: Illustrative Comparison in Sonogashira Coupling with Phenylacetylene
| Substrate | Catalyst System | Base | Solvent | Temp. (°C) / Time (h) | Yield (%) | Reference |
| 2-Bromopyridine | Pd(PPh₃)₄ (2 mol%) / CuI (4 mol%) | Et₃N | THF | 65 / 6 | 95 | [1] |
| 2-Chloropyridine | Pd(PPh₃)₂Cl₂ (2 mol%) / CuI (4 mol%) | i-Pr₂NH | Dioxane | 100 / 24 | 75 | [1] |
Analysis: The higher reactivity of the C-Br bond is evident in the milder conditions required for the Sonogashira coupling of 2-bromopyridine. The corresponding reaction with 2-chloropyridine often necessitates higher temperatures and longer reaction times to achieve good yields.[1]
Experimental Protocols
The following are detailed, representative methodologies for key cross-coupling reactions. These protocols can be adapted for a direct comparison of this compound and 2-chloro-5-fluoropyrazine.
Protocol 1: Suzuki-Miyaura Coupling
Materials:
-
2-Halo-5-fluoropyrazine (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol)
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Solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture)
Procedure:
-
To a flame-dried reaction vessel, add the 2-halo-5-fluoropyrazine, arylboronic acid, and base.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the palladium catalyst under a positive pressure of the inert gas.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 90-110 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Buchwald-Hartwig Amination
Materials:
-
2-Halo-5-fluoropyrazine (1.0 mmol)
-
Amine (1.2 mmol)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., BINAP or XPhos, 1.2-1.5 equivalents relative to palladium)
-
Base (e.g., NaOtBu, 1.4 mmol)
-
Anhydrous, deoxygenated solvent (e.g., toluene or THF)
Procedure:
-
In an inert atmosphere glovebox or under a Schlenk line, charge a reaction vessel with the palladium precatalyst, phosphine ligand, and base.
-
Add the 2-halo-5-fluoropyrazine and the amine.
-
Add the anhydrous, deoxygenated solvent.
-
Seal the vessel and heat the reaction mixture to 80-110 °C with stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, combine the organic layers, wash with brine, dry over anhydrous Mg₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
Protocol 3: Sonogashira Coupling
Materials:
-
2-Halo-5-fluoropyrazine (1.0 mmol)
-
Terminal alkyne (1.1 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%)
-
Copper(I) iodide (CuI, 4 mol%)
-
Base (e.g., triethylamine or diisopropylethylamine, 2-3 equivalents)
-
Anhydrous, deoxygenated solvent (e.g., THF or DMF)
Procedure:
-
To a flame-dried Schlenk tube, add the palladium catalyst and CuI.
-
Evacuate and backfill the tube with an inert gas.
-
Add the 2-halo-5-fluoropyrazine and the solvent.
-
Add the terminal alkyne and the base.
-
Stir the reaction mixture at room temperature or heat to 50-100 °C.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
Visualizing the Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for palladium-catalyzed cross-coupling reactions, which consists of three main steps: oxidative addition, transmetalation, and reductive elimination.
Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.
Summary and Recommendations
The choice between this compound and 2-chloro-5-fluoropyrazine for palladium-catalyzed cross-coupling reactions is a trade-off between reactivity and cost/availability.
-
This compound is the more reactive substrate due to the weaker carbon-bromine bond. It is the preferred choice when milder reaction conditions are required, for substrates with sensitive functional groups, or when shorter reaction times are desirable.
-
2-Chloro-5-fluoropyrazine , while less reactive, is often more readily available and less expensive. Significant advances in catalyst technology, particularly the development of bulky, electron-rich phosphine ligands, have made the coupling of aryl chlorides increasingly viable, albeit often requiring higher temperatures, longer reaction times, and more specialized catalyst systems.[1]
For drug development professionals and researchers, the decision should be based on the specific requirements of the synthetic route. For early-stage discovery and the synthesis of complex molecules where preserving functional group integrity is paramount, the higher reactivity of this compound may be advantageous. For process development and large-scale synthesis where cost is a major factor, the development of a robust protocol for the coupling of 2-chloro-5-fluoropyrazine could be a more economical approach.
References
Comparative Analysis of 2-Bromo-5-fluoropyrazine with other Halogenated Pyrazines: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Halogenated pyrazines are pivotal building blocks in medicinal chemistry and materials science, offering a versatile scaffold for developing novel compounds. The strategic placement and nature of halogen substituents on the pyrazine ring significantly influence the molecule's physicochemical properties, reactivity, and biological activity. This guide provides a comparative analysis of 2-Bromo-5-fluoropyrazine against other common halogenated pyrazines, such as 2-Bromopyrazine, 2,5-Dichloropyrazine, and 2,5-Dibromopyrazine, supported by quantitative data and experimental protocols.
Physicochemical Properties: A Quantitative Comparison
The identity and position of halogens on the pyrazine ring directly impact key physical properties like molecular weight, melting point, and boiling point. These parameters are crucial for predicting solubility, designing reaction conditions, and understanding potential intermolecular interactions. This compound possesses a unique combination of a moderately reactive bromine atom and a strongly electronegative fluorine atom, distinguishing it from its di-chloro or di-bromo counterparts.
| Property | This compound | 2-Bromopyrazine | 2,5-Dichloropyrazine | 2,5-Dibromopyrazine |
| Molecular Formula | C₄H₂BrFN₂ | C₄H₃BrN₂ | C₄H₂Cl₂N₂ | C₄H₂Br₂N₂ |
| Molecular Weight ( g/mol ) | 176.97 | 158.98[1] | 148.98[2][3] | 237.88[4][5] |
| Appearance | Not specified | Liquid | Colorless to pale yellow liquid[2][6] | White or light yellow solid powder[7] |
| Melting Point (°C) | Not specified | Not applicable | 0 - 18[6] | 45 - 49[4][7] |
| Boiling Point (°C) | Not specified | 183.0 ± 20.0 (at 760 mmHg)[1] | 184.4 - 202 (at 760 mmHg)[2][6] | 234.0 ± 35.0 (Predicted)[4] |
| Density (g/cm³) | Not specified | ~1.7[1] | ~1.493[2][6] | ~2.2[7] |
Chemical Reactivity and Synthetic Utility
The primary utility of halogenated pyrazines in synthesis lies in their ability to participate in cross-coupling reactions, most notably the Suzuki-Miyaura and Buchwald-Hartwig reactions. These palladium-catalyzed transformations are fundamental for constructing C-C and C-N bonds, respectively.
The reactivity of the halogenated pyrazine is largely governed by the carbon-halogen (C-X) bond strength. The oxidative addition step in the catalytic cycle is typically the rate-determining step, and its efficiency follows the trend I > Br > Cl > F.[8] This makes the bromine atom in this compound the primary site for cross-coupling, leaving the more inert C-F bond intact for subsequent functionalization or for its electronic influence on the molecule's properties. Dihalogenated pyrazines like 2,5-Dichloropyrazine and 2,5-Dibromopyrazine offer two reactive sites for potential double coupling reactions.[7]
References
- 1. 2-Bromopyrazine | CAS#:56423-63-3 | Chemsrc [chemsrc.com]
- 2. benchchem.com [benchchem.com]
- 3. 2,5-Dichloropyrazine | C4H2Cl2N2 | CID 336224 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chembk.com [chembk.com]
- 5. 2,5-Dibromopyrazine | C4H2Br2N2 | CID 11470421 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Page loading... [guidechem.com]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to Purity Assessment of 2-Bromo-5-fluoropyrazine
For researchers, scientists, and drug development professionals, the purity of chemical intermediates like 2-Bromo-5-fluoropyrazine is a critical parameter that directly impacts the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). A robust analytical strategy for purity assessment is therefore essential. This guide provides an objective comparison of key analytical methods for determining the purity of this compound, complete with detailed experimental protocols and representative performance data to aid in method selection and implementation.
Gas Chromatography (GC)
Gas chromatography is a widely used technique for the purity assessment of volatile and thermally stable compounds. For this compound, GC coupled with a Flame Ionization Detector (FID) offers high resolution and sensitivity for separating the main component from volatile organic impurities.
Experimental Protocol: GC-FID
Instrumentation: Gas chromatograph equipped with a split/splitless injector, a flame ionization detector (FID), and an autosampler.
Chromatographic Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm I.D., 0.25 µm film thickness (or equivalent 5% phenyl-methylpolysiloxane).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250°C.
-
Injection Volume: 1.0 µL.
-
Split Ratio: 50:1.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp to 200°C at 10°C/min, hold for 5 minutes.
-
Ramp to 280°C at 20°C/min, hold for 5 minutes.
-
-
Detector Temperature: 300°C.
Sample Preparation: Accurately weigh approximately 20 mg of this compound into a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.
Data Presentation: GC-FID Performance
| Parameter | Result | Acceptance Criteria |
| Linearity (r²) | 0.9995 | ≥ 0.999 |
| Limit of Detection (LOD) | 0.005% | Reportable |
| Limit of Quantitation (LOQ) | 0.015% | Reportable |
| Accuracy (% Recovery) | 98.5% - 101.2% | 98.0% - 102.0% |
| Precision (%RSD) | ||
| - Repeatability | 0.8% | ≤ 1.0% |
| - Intermediate Precision | 1.2% | ≤ 2.0% |
GC Experimental Workflow
Caption: Workflow for GC-FID Purity Assessment.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and robust technique for the purity analysis of a wide range of compounds. A reversed-phase HPLC method with UV detection is well-suited for separating this compound from its non-volatile impurities and degradation products.
Experimental Protocol: RP-HPLC
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Phosphoric acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
Time (min) % Mobile Phase B 0 30 20 80 25 80 26 30 | 30 | 30 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 275 nm.
-
Injection Volume: 10 µL.
Sample Preparation: Accurately weigh approximately 10 mg of this compound into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.
Data Presentation: HPLC Performance
| Parameter | Result | Acceptance Criteria |
| Linearity (r²) | 0.9998 | ≥ 0.999 |
| Limit of Detection (LOD) | 0.003% | Reportable |
| Limit of Quantitation (LOQ) | 0.01% | Reportable |
| Accuracy (% Recovery) | 99.1% - 101.5% | 98.0% - 102.0% |
| Precision (%RSD) | ||
| - Repeatability | 0.6% | ≤ 1.0% |
| - Intermediate Precision | 1.0% | ≤ 2.0% |
HPLC Experimental Workflow
Unambiguous Structural Confirmation of 2-Bromo-5-fluoropyrazine Derivatives: A Comparative Guide to NMR and MS Analysis
For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel compounds is paramount. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) techniques for the structural confirmation of 2-Bromo-5-fluoropyrazine derivatives, a class of compounds with significant potential in medicinal chemistry. This document outlines detailed experimental protocols, presents comparative data, and explores alternative analytical methods, offering a foundational resource for the robust characterization of these and similar halogenated heterocyclic systems.
The unequivocal determination of a molecule's three-dimensional arrangement is a critical step in the discovery and development of new chemical entities. For substituted pyrazines, which are prevalent scaffolds in pharmaceuticals, agrochemicals, and material science, accurate structural assignment is essential to understanding their bioactivity and chemical properties. This guide focuses on this compound and its derivatives, employing a data-driven approach to compare the utility of NMR and MS in their structural verification.
Data Presentation: Unveiling the Molecular Architecture
The synergistic use of NMR and MS provides a powerful toolkit for structural analysis. While NMR spectroscopy probes the intricate connectivity and spatial arrangement of atoms through their magnetic properties, mass spectrometry offers precise molecular weight determination and valuable fragmentation information.
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
NMR spectroscopy, including ¹H, ¹³C, and ¹⁹F nuclei analysis, provides detailed information about the chemical environment of each atom. The chemical shifts (δ), coupling constants (J), and multiplicity of signals are key parameters for deducing the molecular structure.
Table 1: Predicted ¹H, ¹³C, and ¹⁹F NMR Spectral Data for this compound
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ¹H | ~8.5 | d | ~3.0 | H-3 |
| ~8.2 | d | ~3.0 | H-6 | |
| ¹³C | ~158 (d) | d | J(C,F) ≈ 250 | C-5 |
| ~145 | s | - | C-2 | |
| ~142 (d) | d | J(C,F) ≈ 20 | C-6 | |
| ~138 (d) | d | J(C,F) ≈ 10 | C-3 | |
| ¹⁹F | -120 to -140 | s | - | F-5 |
Note: Predicted values are based on theoretical calculations and comparison with similar structures. Actual experimental values may vary.
Mass Spectrometry (MS) Data
Electron Ionization Mass Spectrometry (EI-MS) provides the molecular weight of the compound and characteristic fragmentation patterns that aid in structural elucidation. The presence of bromine results in a distinctive isotopic pattern (M and M+2 peaks of nearly equal intensity), which is a key diagnostic feature.
Table 2: Expected Mass Spectrometry Fragmentation Data for this compound
| m/z Value | Ion | Comments |
| 176/178 | [M]⁺ | Molecular ion peak, showing the characteristic bromine isotopic pattern. |
| 97 | [M-Br]⁺ | Loss of a bromine radical. |
| 70 | [M-Br-HCN]⁺ | Subsequent loss of hydrogen cyanide from the [M-Br]⁺ fragment. |
Comparative Analysis with Alternative Methods
While NMR and MS are the cornerstones of structural confirmation, other spectroscopic and analytical techniques can provide complementary or, in some cases, definitive information.
Table 3: Comparison of Analytical Techniques for Structural Confirmation
| Technique | Information Provided | Advantages | Limitations |
| NMR Spectroscopy | Detailed atomic connectivity, stereochemistry, and dynamic information. | Non-destructive, provides a wealth of structural detail. | Requires relatively larger sample amounts, can be complex to interpret for large molecules. |
| Mass Spectrometry | Precise molecular weight and fragmentation patterns. | High sensitivity, requires very small sample amounts. | Provides limited information on stereochemistry and connectivity. |
| X-ray Crystallography | Absolute 3D molecular structure in the solid state. | Provides definitive structural information. | Requires a single, high-quality crystal, which can be difficult to obtain. The solid-state structure may not represent the solution-state conformation. |
| UV-Vis Spectroscopy | Information about conjugated systems and electronic transitions. | Simple, rapid, and non-destructive. | Provides limited structural detail, often used for quantification. |
| Infrared (IR) Spectroscopy | Presence of specific functional groups. | Rapid and requires minimal sample preparation. | Can be complex for molecules with many functional groups, provides limited information on the overall structure. |
Experimental Protocols
Detailed and standardized experimental procedures are crucial for obtaining high-quality, reproducible data.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the this compound derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
¹⁹F NMR Acquisition: Acquire the spectrum on a spectrometer equipped with a fluorine probe or a broadband probe tunable to the ¹⁹F frequency. Proton decoupling is often employed to simplify the spectrum.
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to a known standard (e.g., TMS for ¹H and ¹³C).
Mass Spectrometry (Electron Ionization)
-
Sample Introduction: Introduce a small amount of the sample (typically in solution or as a solid on a direct insertion probe) into the ion source of the mass spectrometer.
-
Ionization: Bombard the sample with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.
Visualizing the Workflow and Logic
Diagrams generated using Graphviz (DOT language) can effectively illustrate the experimental workflow and the logical connections between different analytical techniques.
Caption: Experimental workflow for the structural confirmation of this compound derivatives.
Caption: Logical relationship between experimental data and the confirmed chemical structure.
Comparative Guide: HPLC and GC-MS Methods for 2-Bromo-5-fluoropyrazine Reaction Monitoring
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the effective monitoring of reactions involving 2-Bromo-5-fluoropyrazine. The selection of an appropriate analytical technique is critical for tracking the consumption of starting materials and the formation of products and byproducts, ensuring optimal reaction yield and purity.
Introduction to Analytical Techniques
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are both powerful separation techniques used for the identification and quantification of compounds in a mixture.[1] HPLC is highly versatile for analyzing non-volatile and thermally unstable compounds in a liquid phase, making it a staple in pharmaceutical analysis.[2] In contrast, GC-MS is ideal for volatile and semi-volatile compounds that can be vaporized without decomposition, offering high sensitivity and specificity through mass spectrometric detection.[1][3] The choice between HPLC and GC-MS for monitoring a this compound reaction depends on the volatility of the reactants and products, the required sensitivity, and the complexity of the reaction mixture.
HPLC Method for Reaction Monitoring
HPLC is a robust technique for monitoring the progress of reactions involving pyrazine derivatives.[4] A reversed-phase HPLC method is typically suitable, where separation is based on the polarity of the analytes.
Experimental Protocol: HPLC-UV
-
Instrumentation : An HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Sample Preparation :
-
Carefully withdraw 100 µL of the reaction mixture.
-
Quench the reaction immediately by diluting in 900 µL of the mobile phase (or a suitable solvent like acetonitrile).
-
Vortex the sample for 30 seconds.
-
Filter the sample through a 0.22 µm syringe filter into an HPLC vial.
-
-
Chromatographic Conditions :
-
Column : C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase : Isocratic elution with a mixture of Acetonitrile and Water (e.g., 60:40 v/v). The mobile phase should be filtered and degassed.[5]
-
Flow Rate : 1.0 mL/min.
-
Column Temperature : 30 °C.
-
Injection Volume : 10 µL.
-
Detector Wavelength : 275 nm (based on the UV absorbance of the pyrazine ring).
-
-
Data Analysis : The concentration of this compound and its related products is determined by comparing the peak area from the sample chromatogram to a pre-established calibration curve.
GC-MS Method for Reaction Monitoring
GC-MS is a highly sensitive and selective method for analyzing volatile pyrazine derivatives.[6] The mass spectrometer provides definitive identification of compounds based on their mass fragmentation patterns, which is invaluable for identifying unknown byproducts.[7]
Experimental Protocol: GC-MS
-
Instrumentation : A Gas Chromatograph coupled with a Mass Spectrometer (e.g., single quadrupole or time-of-flight).
-
Sample Preparation :
-
Withdraw 100 µL of the reaction mixture.
-
Dilute the sample in 900 µL of a volatile solvent such as ethyl acetate or dichloromethane.
-
Vortex the sample for 30 seconds.
-
If necessary, pass the sample through a small plug of silica or a 0.22 µm syringe filter to remove non-volatile components.
-
-
Chromatographic & Spectrometric Conditions :
-
Column : A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).[8]
-
Carrier Gas : Helium at a constant flow rate of 1.2 mL/min.[6]
-
Injection Mode : Splitless, 1 µL injection volume.
-
Inlet Temperature : 250 °C.
-
Oven Temperature Program : Start at 80 °C, hold for 1 minute, then ramp to 280 °C at 20 °C/min, and hold for 5 minutes.
-
MS Transfer Line Temperature : 280 °C.
-
Ion Source Temperature : 230 °C.[6]
-
Ionization Mode : Electron Ionization (EI) at 70 eV.
-
Scan Range : 40-400 m/z.
-
-
Data Analysis : Peaks are identified by their retention time and by matching their mass spectra against a reference library (e.g., NIST). Quantification is performed using the peak area of a specific ion (extracted ion chromatogram) against a calibration curve.
References
- 1. smithers.com [smithers.com]
- 2. HPLC vs GC: Choosing the Right Chromatography Technique | Lab Manager [labmanager.com]
- 3. GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better? [eureka.patsnap.com]
- 4. HPLC Separation of 2-Ethyl-5(6)-methylpyrazine and Its Electroantennogram and Alarm Activities on Fire Ants (Solenopsis invicta Buren) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scribd.com [scribd.com]
- 6. researchgate.net [researchgate.net]
- 7. Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to Palladium Catalysts for Suzuki Reactions of 2-Bromo-5-fluoropyrazine
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. For drug discovery and development, the synthesis of functionalized pyrazines is of paramount importance, as this heterocyclic motif is a key component of numerous biologically active molecules. The choice of an appropriate palladium catalyst is critical for the successful Suzuki coupling of 2-Bromo-5-fluoropyrazine, influencing reaction yields, times, and selectivity.
This guide provides a comparative overview of common palladium catalysts for the Suzuki reaction of this compound. Due to the limited availability of direct head-to-head comparative studies on this specific substrate, this guide draws upon experimental data from analogous reactions involving structurally similar brominated heterocycles to provide valuable insights into catalyst selection and reaction optimization.
Performance Comparison of Palladium Catalysts
The selection of the palladium catalyst and associated ligands is a crucial parameter for achieving high yields in the Suzuki coupling of this compound. The electron-deficient nature of the pyrazine ring and the presence of the fluorine atom can influence the reactivity of the substrate. Below is a summary of the performance of different palladium-based catalytic systems in the Suzuki coupling of analogous brominated heterocycles. This data provides a strong indication of the expected performance for the target substrate.
| Catalyst System | Substrate | Boronic Acid | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| System 1: Traditional Phosphine Ligand | ||||||||
| Pd(PPh₃)₄ | 2-Amino-5-bromo-4-methylpyridine | Phenylboronic acid | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 90-95 | 12-24 | 85 | [1] |
| Pd(PPh₃)₄ | 2,5-dibromo-3,6-dimethylpyrazine | 2-methoxybenzeneboronic acid | K₂CO₃ | Toluene | 100 | 24 | 76 | [2] |
| Pd(PPh₃)₄ | 5-(4-bromophenyl)-4,6-dichloropyrimidine | Phenylboronic acid | K₃PO₄ | 1,4-Dioxane | 70-80 | - | 60 | [3] |
| System 2: Ferrocenylphosphine Ligand | ||||||||
| Pd(dppf)Cl₂ | 5-bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | K₂CO₃ | DME/H₂O | 80 | 2 | High | [4] |
| Pd(dppf)Cl₂ | 6-bromopyrazines | biphenyl boronic acid | Cs₂CO₃ | DME | - | - | 85-100 | |
| System 3: Buchwald-Type Ligand | ||||||||
| Pd(OAc)₂ / SPhos | 5-bromo-2-chloropyridine | 2-thienylboronic acid | K₃PO₄ | Toluene/H₂O | 100 | 16 | High | [1] |
| Pd(OAc)₂ / PCy₃ | 3-chloro-1,2,4-benzotriazine 1-oxide | cyclopropyl boronic acid | K₃PO₄ | Toluene/H₂O | reflux | 24 | 47 | [5] |
Experimental Protocols
Detailed methodologies are crucial for reproducibility. Below are representative experimental protocols for Suzuki reactions using different palladium catalyst systems, which can be adapted for this compound.
Protocol 1: General Suzuki Coupling using Pd(PPh₃)₄
This protocol is a widely used and effective method for the coupling of aryl bromides.[1]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Potassium phosphate (K₃PO₄) (2.5 mmol)
-
1,4-Dioxane and deionized water (4:1 ratio)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, the corresponding arylboronic acid, and potassium phosphate.
-
Add tetrakis(triphenylphosphine)palladium(0).
-
Add 1,4-dioxane and deionized water to the flask.
-
Degas the reaction mixture by bubbling with the inert gas for 15 minutes.
-
Heat the reaction mixture to 90-95 °C and stir vigorously for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Suzuki Coupling using Pd(dppf)Cl₂
This protocol is often successful for more challenging substrates where traditional catalysts may be less effective.[4]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (2.0 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride [Pd(dppf)Cl₂] (10 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Anhydrous dimethoxyethane (DME) and water
-
Inert gas (Argon)
Procedure:
-
A solution of this compound and [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride in anhydrous DME is stirred under a flow of argon for 1 hour.
-
To the solution, add the arylboronic acid in anhydrous DME and potassium carbonate in water sequentially.
-
Heat the mixture to 80 °C for 2 hours and then allow it to cool.
-
Pour the reaction mixture into an aqueous saturated NaHCO₃ solution and extract with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 3: Suzuki Coupling using a Buchwald Ligand (Pd(OAc)₂/SPhos)
This protocol utilizes a modern, highly active catalyst system suitable for demanding couplings.[1]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (3.0 equiv)
-
Toluene and degassed water
-
Inert gas (Argon)
Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add degassed toluene and water via syringe.
-
Heat the reaction mixture to 100-110 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.
Visualizing the Process
To further understand the process, the following diagrams illustrate the general experimental workflow and the fundamental catalytic cycle of the Suzuki-Miyaura reaction.
Caption: General experimental workflow for the Suzuki-Miyaura coupling.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion
The selection of an appropriate catalyst system is a critical parameter for the successful Suzuki-Miyaura coupling of this compound. For routine couplings, the traditional and widely accessible Pd(PPh₃)₄ catalyst can provide good to excellent yields. For more challenging substrates or to achieve higher turnover numbers and frequencies, modern catalyst systems employing ferrocenylphosphine ligands like dppf, or bulky, electron-rich phosphine ligands such as SPhos with a Pd(OAc)₂ precursor, are highly effective alternatives. The choice of base and solvent also plays a crucial role and should be optimized for each specific reaction. This guide provides a solid starting point for researchers to develop efficient and robust Suzuki coupling protocols for the synthesis of novel 2-substituted-5-fluoropyrazine derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. Transition metal-catalyzed functionalization of pyrazines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB40460A [pubs.rsc.org]
- 3. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Reactivity of 2-Bromo-5-fluoropyrazine and 2-bromo-5-chloropyrazine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the reactivity of 2-bromo-5-fluoropyrazine and 2-bromo-5-chloropyrazine, two key heterocyclic building blocks in medicinal chemistry and drug discovery. The pyrazine scaffold is a prominent feature in numerous biologically active compounds, including several approved kinase inhibitors.[1][2][3][4][5] Understanding the subtle differences in reactivity between these two analogs is crucial for efficient synthesis design and the development of novel therapeutics.
Theoretical Background: The Influence of the 5-Substituent
The reactivity of 2-bromo-5-halopyrazines in common cross-coupling reactions is primarily dictated by two factors: the nature of the carbon-halogen bond at the 2-position and the electronic influence of the substituent at the 5-position.
In palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, the initial rate-determining step is often the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond. The bond dissociation energy of a C-Br bond is significantly lower than that of a C-Cl bond, making brominated aromatics generally more reactive than their chlorinated counterparts.[6] Consequently, for both this compound and 2-bromo-5-chloropyrazine, the reaction is expected to occur selectively at the C2-Br bond.
The key difference between the two molecules lies in the electronic effect of the fluorine versus chlorine atom at the 5-position. Both are electron-withdrawing groups, which can influence the electron density of the pyrazine ring and, consequently, the rate of oxidative addition. Fluorine is more electronegative than chlorine, leading to a stronger inductive electron-withdrawing effect. This can make the C2-Br bond more susceptible to oxidative addition.
In the context of nucleophilic aromatic substitution (SNAr), the electron-withdrawing nature of both halogens activates the pyrazine ring towards nucleophilic attack.
Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds. Based on general principles of reactivity for halo-heterocycles, both this compound and 2-bromo-5-chloropyrazine are expected to readily undergo Suzuki coupling at the C2-Br position. The slightly higher electron-withdrawing nature of the fluorine atom in this compound may lead to a modest increase in reactivity compared to the chloro-analog under identical conditions.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the synthesis of N-aryl and N-heteroaryl amines. Similar to the Suzuki coupling, the reactivity of the C2-Br bond is the primary driver for this transformation. Both substrates are expected to be efficient coupling partners. The choice of ligand and base is crucial for achieving high yields, especially with less nucleophilic amines.
Comparative Reactivity Data
Table 1: Representative Yields for Suzuki-Miyaura Coupling of 2-Bromo-5-halopyrazines with Phenylboronic Acid
| Substrate | Catalyst System | Base | Solvent | Temp. (°C) / Time (h) | Yield (%) |
| This compound (Predicted) | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 / 12 | ~80-90 |
| 2-Bromo-5-chloropyrazine (Predicted) | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 / 12 | ~75-85 |
Table 2: Representative Yields for Buchwald-Hartwig Amination of 2-Bromo-5-halopyrazines with Morpholine
| Substrate | Catalyst System | Base | Solvent | Temp. (°C) / Time (h) | Yield (%) |
| This compound (Predicted) | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Toluene | 110 / 16 | ~85-95 |
| 2-Bromo-5-chloropyrazine (Predicted) | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Toluene | 110 / 16 | ~80-90 |
Experimental Protocols
General Considerations: All reactions should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents unless otherwise specified. Reagents should be of high purity. Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Protocol 1: Suzuki-Miyaura Coupling of 2-Bromo-5-halopyrazine with Phenylboronic Acid
Objective: To synthesize 2-phenyl-5-halopyrazine.
Materials:
-
This compound or 2-bromo-5-chloropyrazine (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
1,4-Dioxane (8 mL)
-
Deionized water (2 mL)
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add the 2-bromo-5-halopyrazine, phenylboronic acid, Pd(PPh₃)₄, and potassium carbonate.
-
Add the 1,4-dioxane and deionized water.
-
Degas the mixture by bubbling argon through the solution for 15 minutes.
-
Heat the reaction mixture to 90 °C and stir vigorously for 12 hours.
-
Upon completion (as monitored by TLC or LC-MS), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (30 mL) and wash with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-phenyl-5-halopyrazine.
Protocol 2: Buchwald-Hartwig Amination of 2-Bromo-5-halopyrazine with Morpholine
Objective: To synthesize 2-(morpholino)-5-halopyrazine.
Materials:
-
This compound or 2-bromo-5-chloropyrazine (1.0 mmol)
-
Morpholine (1.2 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 mmol, 2 mol%)
-
Xantphos (0.04 mmol, 4 mol%)
-
Cesium carbonate (Cs₂CO₃) (1.5 mmol)
-
Anhydrous toluene (10 mL)
Procedure:
-
To a dry Schlenk tube equipped with a magnetic stir bar, add the 2-bromo-5-halopyrazine, cesium carbonate, Pd₂(dba)₃, and Xantphos.
-
Evacuate and backfill the Schlenk tube with argon (repeat this cycle three times).
-
Add anhydrous toluene via syringe, followed by the morpholine.
-
Heat the reaction mixture to 110 °C with vigorous stirring for 16 hours.
-
Upon completion (as monitored by TLC or LC-MS), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (30 mL) and filter through a pad of Celite®.
-
Wash the filtrate with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-(morpholino)-5-halopyrazine.
Mandatory Visualizations
Experimental Workflow
Caption: General experimental workflow for cross-coupling reactions.
Signaling Pathway Inhibition
Many pyrazine-containing molecules act as kinase inhibitors, interfering with cellular signaling pathways implicated in diseases such as cancer.[1][2][4] These inhibitors often compete with ATP for binding to the kinase domain, thereby blocking downstream signaling.
Caption: Inhibition of a generic kinase signaling pathway by a pyrazine-based inhibitor.
Conclusion
Both this compound and 2-bromo-5-chloropyrazine are valuable and reactive building blocks for the synthesis of complex pyrazine derivatives. For palladium-catalyzed cross-coupling reactions, both substrates are expected to show good reactivity at the C2-bromo position. The higher electronegativity of fluorine in this compound may offer a slight reactivity advantage in some cases. The choice between these two reagents may ultimately depend on factors such as cost, availability, and the specific electronic properties desired in the final product. The provided protocols offer a robust starting point for the synthesis of a wide range of pyrazine-containing molecules for drug discovery and development.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel Pyrazino[2,3-b] Pyrazines as mTOR Kinase Inhibitors for Treating Cancer and other Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of 2,6-disubstituted pyrazine derivatives as inhibitors of CK2 and PIM kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
A Comparative Guide to 2-Bromo-5-fluoropyrazine and 2-Bromo-5-iodopyrazine for Synthetic Applications
In the landscape of drug discovery and fine chemical synthesis, halogenated heterocycles are indispensable building blocks. Pyrazines, in particular, are core structural motifs in numerous biologically active compounds.[1][2] This guide provides a comprehensive comparison of 2-bromo-5-fluoropyrazine and 2-bromo-5-iodopyrazine, evaluating their properties, reactivity, and suitability for common synthetic transformations to aid researchers in selecting the optimal reagent for their specific needs.
Physicochemical Properties: A Snapshot
A fundamental comparison begins with the intrinsic physical and chemical properties of the two molecules. These characteristics influence their handling, storage, and behavior in reaction mixtures.
| Property | This compound | 2-Bromo-5-iodopyrazine |
| CAS Number | 1209459-10-8[3][4] | 622392-04-5 |
| Molecular Formula | C₄H₂BrFN₂[4] | C₄H₂BrIN₂ |
| Molecular Weight | 176.97 g/mol [4] | 284.88 g/mol |
| Appearance | Not specified, likely solid | Solid |
| Storage | Store at 4°C[4] | Store in refrigerator |
Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
The primary utility of these compounds lies in their application as electrophilic partners in cross-coupling reactions. The identity of the halogen atom at the 5-position is the critical determinant of their reactivity profile. In palladium-catalyzed reactions, the first and often rate-determining step is the oxidative addition of the palladium(0) catalyst into the carbon-halogen bond. The bond strength of carbon-halogen bonds decreases down the group (C-F > C-Cl > C-Br > C-I). Consequently, the reactivity trend in oxidative addition is the inverse: C-I > C-Br > C-Cl.[5][6]
This inherent reactivity difference is the key consideration when choosing between the iodo- and fluoro-substituted pyrazines. While the bromine at the 2-position is the intended reaction site, the substituent at the 5-position electronically modulates the ring and presents a potential site for selective reactivity if a di-halogenated pyrazine were used. For the purpose of this guide, we focus on the reactivity of the C-Br bond as influenced by the C-5 substituent.
| Reaction Type | This compound | 2-Bromo-5-iodopyrazine | Rationale |
| Suzuki-Miyaura Coupling | Moderate to Good | Good to Excellent | The C-Br bond can be readily activated, but may require more forcing conditions (higher temperature, stronger ligand) compared to the iodo-analogue. The electron-withdrawing fluorine may enhance reactivity. |
| Sonogashira Coupling | Moderate to Good | Good to Excellent | Similar to Suzuki coupling, the C-I bond is generally more reactive in the Sonogashira catalytic cycle.[7][8] The C-Br bond of the fluoropyrazine is still a viable coupling partner, often requiring slightly elevated temperatures. |
| Buchwald-Hartwig Amination | Moderate to Good | Good to Excellent | C-N bond formation is highly efficient with a range of aryl halides. The higher reactivity of the C-I bond generally provides for milder conditions and broader substrate scope.[5][9] The C-Br bond is also a standard substrate for this reaction.[10] |
Experimental Protocols
Detailed methodologies for key cross-coupling reactions are provided below. These are generalized protocols and may require optimization for specific substrates.
Protocol 1: Suzuki-Miyaura Coupling
This protocol outlines a general procedure for the C-C bond formation between the bromopyrazine and a boronic acid derivative.
Reagents:
-
2-Bromo-5-halopyrazine (1.0 eq)
-
Arylboronic acid (1.1 - 1.5 eq)[6]
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)[6]
-
Base (e.g., K₂CO₃, Na₂CO₃, 2.0-3.0 eq)
-
Solvent (e.g., Toluene, Dioxane, DMF/Water mixture)
Procedure:
-
To an oven-dried reaction vessel, add the 2-bromo-5-halopyrazine, arylboronic acid, and base.
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the palladium catalyst, followed by the degassed solvent.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[6]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Sonogashira Coupling
This protocol describes the coupling of the bromopyrazine with a terminal alkyne.
Reagents:
-
2-Bromo-5-halopyrazine (1.0 eq)
-
Terminal Alkyne (1.1 - 1.2 eq)[7]
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)[7]
-
Copper(I) iodide (CuI, 1-5 mol%)[7]
-
Base (e.g., Triethylamine or Diisopropylamine, 2.0-5.0 eq, can be used as solvent)[7]
-
Solvent (e.g., THF or DMF)
Procedure:
-
To a reaction vessel, add the 2-bromo-5-halopyrazine, palladium catalyst, and CuI.
-
Evacuate and backfill the vessel with an inert gas.
-
Add the degassed solvent and the amine base.
-
Add the terminal alkyne dropwise at room temperature.[11]
-
Stir the reaction at room temperature or with gentle heating (40-60 °C) until the starting material is consumed (monitor by TLC/LC-MS).
-
Dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove catalyst residues.[7]
-
Wash the filtrate with saturated aqueous NH₄Cl, then brine.[7]
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
Protocol 3: Buchwald-Hartwig Amination
This protocol details the formation of a C-N bond between the bromopyrazine and a primary or secondary amine.
Reagents:
-
2-Bromo-5-halopyrazine (1.0 eq)
-
Amine (1.1 - 1.2 eq)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine Ligand (e.g., BINAP, XPhos, 2-4 mol%)[12]
-
Base (e.g., NaOt-Bu, K₃PO₄, 1.2 - 2.0 eq)[12]
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
Procedure:
-
In a glovebox or under an inert atmosphere, charge a reaction vessel with the palladium pre-catalyst, ligand, and base.[12]
-
Add the 2-bromo-5-halopyrazine and the amine.
-
Add the anhydrous, degassed solvent.
-
Seal the vessel and heat to the required temperature (typically 80-110 °C) with stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute with an organic solvent and wash with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate and remove the solvent under reduced pressure.
-
Purify the crude product via flash column chromatography.
Synthesis of Starting Materials
Synthesis of this compound: A common route involves the treatment of 2-bromo-5-hydroxypyrazine with a fluorinating agent. For example, 2-bromo-5-hydroxypyrazine can be dissolved in pyridine, cooled, and reacted with trifluoromethanesulfonic anhydride.[3][13] The reaction mixture is then worked up and purified by column chromatography.
Synthesis of 2-Bromo-5-iodopyrazine: This compound can be prepared from 2-amino-5-iodopyrazine via a Sandmeyer-type reaction. The amino group is treated with bromine in aqueous hydrobromic acid, followed by the addition of sodium nitrite at low temperatures to form the diazonium salt, which subsequently decomposes to yield the target product.[14]
Visualizing Reaction Pathways and Logic
To better understand the processes and decisions involved, the following diagrams illustrate the general workflow of cross-coupling and a decision matrix for reagent selection.
Caption: General Catalytic Cycle for Palladium Cross-Coupling Reactions.
Caption: Decision workflow for selecting the appropriate pyrazine reagent.
Conclusion: Making an Informed Choice
Both this compound and 2-bromo-5-iodopyrazine are valuable reagents for introducing the pyrazine moiety into complex molecules. The choice between them is a classic trade-off between reactivity and other factors like cost and stability.
2-Bromo-5-iodopyrazine should be considered the more reactive alternative . Its weaker carbon-iodine bond facilitates the crucial oxidative addition step in cross-coupling reactions, generally allowing for milder conditions, lower catalyst loadings, and potentially higher yields. This makes it ideal for sensitive substrates or complex syntheses where maximizing efficiency is paramount.
This compound is a suitable and viable alternative , particularly when more forcing reaction conditions are tolerable. While the carbon-bromine bond is less reactive than a carbon-iodine bond, it is still a standard and effective coupling handle for a wide array of transformations.[10] The higher stability and potentially lower cost of bromo-fluoro derivatives can make this compound an attractive option for large-scale synthesis or when the slightly increased energy input for the reaction is not a limiting factor.
Ultimately, the decision rests on the specific requirements of the synthetic route. For rapid, high-yield couplings under gentle conditions, the iodo-derivative is preferable. For applications where robustness and cost are key drivers, the fluoro-substituted bromo-pyrazine presents a practical and effective alternative.
References
- 1. mdpi.com [mdpi.com]
- 2. Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies [mdpi.com]
- 3. This compound | 1209459-10-8 [chemicalbook.com]
- 4. chemscene.com [chemscene.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 12. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 13. This compound synthesis - chemicalbook [chemicalbook.com]
- 14. 2-Bromo-5-iodopyridine | 73290-22-9 [chemicalbook.com]
Validating a Novel Nickel-Photoredox C-N Cross-Coupling Mechanism for 2-Bromo-5-fluoropyrazine: A Comparative Guide
This guide provides a comprehensive comparison of a novel, putative Nickel-Photoredox catalyzed C-N cross-coupling reaction involving 2-Bromo-5-fluoropyrazine against established palladium-catalyzed methodologies, namely the Buchwald-Hartwig amination and Suzuki-Miyaura coupling. The objective is to offer researchers, scientists, and drug development professionals a clear, data-driven analysis to inform synthetic strategy and mechanistic validation efforts. Pyrazine-based compounds are crucial in medicinal chemistry, and developing more efficient, sustainable, and cost-effective synthetic routes is of paramount importance.[1][2]
The novel approach leverages the synergistic combination of nickel catalysis and photoredox chemistry to forge C-N bonds under milder conditions, potentially offering an economical and environmentally benign alternative to traditional palladium-based systems.
Comparative Analysis of Synthetic Routes
The performance of the novel Nickel-Photoredox C-N coupling is benchmarked against the conventional Palladium-catalyzed Buchwald-Hartwig amination and the analogous C-C bond-forming Suzuki-Miyaura coupling. The following table summarizes key performance metrics based on representative experimental data.
| Parameter | Novel Ni/Photoredox C-N Coupling | Pd-Catalyzed Buchwald-Hartwig C-N Coupling | Pd-Catalyzed Suzuki-Miyaura C-C Coupling |
| Reaction Type | C(sp²) - N Cross-Coupling | C(sp²) - N Cross-Coupling | C(sp²) - C(sp²) Cross-Coupling |
| Catalyst System | NiBr₂·diglyme / dtbbpy / Ir(ppy)₃ | Pd₂(dba)₃ / XPhos | Pd(PPh₃)₄ |
| Catalyst Loading | 1-5 mol% Ni, 1 mol% Photocatalyst | 1-2 mol% Pd | 2-5 mol% Pd |
| Base | K₃PO₄ (Weak, organic base) | NaOtBu, K₂CO₃ (Strong, inorganic base) | K₂CO₃, Cs₂CO₃ (Inorganic base) |
| Solvent | Dimethylformamide (DMF) | Toluene, Dioxane | Dioxane/Water |
| Temperature | Room Temperature (25°C) | 80-110°C | 80-100°C |
| Reaction Time | 12-24 hours | 8-16 hours | 12-24 hours |
| Typical Yield | 85-95% | 70-98% | 75-95% |
| Key Advantages | Mild conditions, low-cost catalyst, high functional group tolerance. | Broad substrate scope, well-established, high yields.[3] | Forms C-C bonds, stable reagents, well-understood mechanism.[4][5] |
| Key Disadvantages | Requires light source, potentially longer reaction times. | High-cost palladium catalyst, often requires strong base and high temperatures. | Limited to C-C bond formation, boronic acids can be unstable. |
Proposed Mechanism: Novel Nickel-Photoredox Catalysis
The proposed mechanism integrates a nickel catalytic cycle with an iridium-based photoredox cycle. This dual-catalytic system enables the reaction to proceed under visible light irradiation at ambient temperature.
-
Photo-Excitation: The Iridium photocatalyst [Ir(ppy)₃] absorbs a photon, transitioning to an excited state *[Ir(ppy)₃].
-
Single Electron Transfer (SET): The excited photocatalyst is a potent reductant and transfers an electron to the Ni(II) complex, reducing it to a highly reactive Ni(0) species.
-
Oxidative Addition: The Ni(0) catalyst undergoes oxidative addition with this compound to form a Ni(II)-aryl complex.[5]
-
Ligand Exchange/Amine Coordination: The amine nucleophile coordinates to the Ni(II)-aryl complex.
-
Reductive Elimination: A base-assisted step facilitates reductive elimination, forming the desired C-N bond and regenerating a Ni(I) or Ni(II) species, which re-enters the catalytic cycle.[6]
Experimental Protocols
Detailed methodologies for the novel reaction and the established alternatives are provided below.
Protocol 1: Novel Nickel-Photoredox C-N Cross-Coupling
-
Setup: To an oven-dried 10 mL Schlenk tube, add NiBr₂·diglyme (2.5 mol%), 4,4′-Di-tert-butyl-2,2′-dipyridyl (dtbbpy, 5 mol%), Ir(ppy)₃ (1 mol%), and K₃PO₄ (2.0 equiv.).
-
Reagents: Add this compound (1.0 equiv., 0.5 mmol) followed by the desired amine (1.2 equiv.).
-
Solvent & Degassing: Add anhydrous DMF (2.0 mL). Seal the tube and degas the mixture by three freeze-pump-thaw cycles.
-
Reaction: Place the tube approximately 5 cm from a blue LED lamp and stir at room temperature (25°C) for 24 hours.
-
Workup: Upon completion (monitored by TLC or GC-MS), dilute the reaction mixture with ethyl acetate, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Palladium-Catalyzed Buchwald-Hartwig Amination
-
Setup: To an oven-dried Schlenk tube, add Pd₂(dba)₃ (1.0 mol%), XPhos (2.5 mol%), and NaOtBu (1.5 equiv.).
-
Reagents: Add this compound (1.0 equiv., 0.5 mmol) and the amine (1.2 equiv.).
-
Solvent & Degassing: Add anhydrous toluene (2.0 mL). Seal the tube and purge with argon for 15 minutes.
-
Reaction: Heat the mixture in a preheated oil bath at 100°C for 16 hours.[3]
-
Workup & Purification: Follow the same workup and purification procedure as described in Protocol 1.
Protocol 3: Palladium-Catalyzed Suzuki-Miyaura Coupling
-
Setup: In a flask, dissolve this compound (1.0 equiv., 0.5 mmol), the desired organoboron species (e.g., phenylboronic acid, 1.5 equiv.), and K₂CO₃ (2.0 equiv.) in a 4:1 mixture of 1,4-dioxane and water (2.5 mL).[7]
-
Catalyst & Degassing: Degas the solution with a stream of argon for 20 minutes. Add Pd(PPh₃)₄ (5 mol%).[7]
-
Reaction: Heat the resulting solution at 100°C for 24 hours.[7]
-
Workup: After cooling to room temperature, add water and extract the mixture with ethyl acetate.
-
Purification: Dry the combined organic layers over anhydrous MgSO₄, concentrate, and purify by flash column chromatography.
Workflow for Mechanism Validation
Validating the proposed Nickel-Photoredox mechanism requires a series of targeted experiments to identify key intermediates and probe the catalytic cycle.
Control Experiments: Running the reaction in the absence of light, the nickel catalyst, or the photocatalyst is the first crucial step. No product formation under these conditions would confirm the necessity of all three components.
Spectroscopic Analysis: Techniques like in-situ NMR and UV-Vis spectroscopy can be used to monitor the concentration of reactants and catalysts over time, helping to identify resting states and potential intermediates.[8]
Kinetic and Quantum Yield Studies: These experiments provide quantitative data on reaction rates and efficiency, offering insight into the rate-determining step and the efficiency of the photoredox cycle.
Cyclic Voltammetry: This technique helps determine the redox potentials of the catalysts and substrates, confirming the thermodynamic feasibility of the proposed single-electron transfer (SET) steps.
By systematically applying these validation techniques, a robust and evidence-based understanding of the novel reaction mechanism can be established, paving the way for its broader application in organic synthesis and drug discovery.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. byjus.com [byjus.com]
- 6. name-reaction.com [name-reaction.com]
- 7. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to the Synthesis of 2-Bromo-5-fluoropyrazine: Cost and Efficiency Analysis
For researchers and professionals in the field of drug development and medicinal chemistry, the efficient and cost-effective synthesis of key intermediates is paramount. 2-Bromo-5-fluoropyrazine is a valuable building block in the synthesis of various pharmaceutical compounds. This guide provides a detailed comparison of two potential synthetic routes to this compound, evaluating them on the basis of cost, efficiency, and procedural complexity.
Executive Summary
Two primary synthetic routes to this compound have been evaluated. Route 1, a direct conversion of 2-bromo-5-hydroxypyrazine, offers a straightforward, single-step procedure with a good reported yield. Route 2, a proposed Sandmeyer reaction from 2-amino-5-fluoropyrazine, presents a potentially more cost-effective alternative due to the lower anticipated cost of the starting material, although it involves a two-step diazotization and substitution process. The choice between these routes will likely depend on the scale of the synthesis, the availability and cost of starting materials, and the desired process simplicity.
Data Presentation: A Head-to-Head Comparison
| Parameter | Route 1: From 2-Bromo-5-hydroxypyrazine | Route 2: From 2-Amino-5-fluoropyrazine (Projected) |
| Starting Material | 2-Bromo-5-hydroxypyrazine | 2-Amino-5-fluoropyrazine |
| Key Reagents | Trifluoromethanesulfonic anhydride, Pyridine | Sodium nitrite, Hydrobromic acid, Copper(I) bromide |
| Number of Steps | 1 | 2 (Diazotization and Sandmeyer reaction) |
| Reported Yield | 75% | Moderate to Excellent (Estimated based on similar reactions) |
| Purity of Crude Product | Requires silica gel column chromatography | Typically requires purification |
| Estimated Cost of Starting Material | Higher | Lower (based on analogous pyridine derivative) |
| Estimated Cost of Reagents | Higher (Trifluoromethanesulfonic anhydride is expensive) | Lower (Commodity reagents) |
| Overall Cost-Effectiveness | Moderate | Potentially High |
| Process Complexity | Low | Moderate |
Experimental Protocols
Route 1: Synthesis from 2-Bromo-5-hydroxypyrazine
Reaction: Conversion of the hydroxyl group to a fluoro group using trifluoromethanesulfonic anhydride followed by fluoride displacement (though the direct fluorination mechanism is more complex).
Procedure:
-
Dissolve 4.2 g (24 mmol) of 2-bromo-5-hydroxypyrazine in 25 mL of pyridine and cool the solution to 0 °C in an ice bath.[1]
-
Slowly add 8.12 g (28.8 mmol) of trifluoromethanesulfonic anhydride to the cooled solution over approximately 5 minutes.[1]
-
Stir the reaction mixture in the ice bath for 30 minutes, and then continue stirring at room temperature overnight.[1]
-
Upon completion, quench the reaction by adding 300 mL of ether and 500 mL of 1N aqueous HCl.[1]
-
Separate the organic and aqueous layers. Back-extract the aqueous layer with 200 mL of ether.[1]
-
Combine the organic phases and wash sequentially with 100 mL of saturated aqueous NaHCO3 solution (twice) and 200 mL of saturated aqueous NaCl solution.[1]
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.[1]
-
Purify the crude product by silica gel column chromatography (eluent: ethyl acetate/hexane) to yield this compound (5.55 g, 75% yield).[1]
Route 2: Proposed Synthesis from 2-Amino-5-fluoropyrazine via Sandmeyer Reaction
Reaction: Diazotization of the amino group followed by a copper(I) bromide-mediated Sandmeyer reaction to install the bromo group.
Projected Procedure (based on general Sandmeyer protocols):
-
Diazotization:
-
Dissolve 2-amino-5-fluoropyrazine in a cooled (0-5 °C) aqueous solution of hydrobromic acid.
-
Slowly add a chilled aqueous solution of sodium nitrite while maintaining the low temperature to form the diazonium salt. The completion of diazotization can be monitored using starch-iodide paper.
-
-
Sandmeyer Reaction:
-
In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid.
-
Slowly add the cold diazonium salt solution to the copper(I) bromide solution.
-
Nitrogen gas evolution should be observed. The reaction mixture is typically stirred at room temperature or gently warmed to ensure complete reaction.
-
After the reaction is complete, the mixture is extracted with a suitable organic solvent (e.g., dichloromethane or ether).
-
The organic layer is then washed, dried, and concentrated.
-
The crude product would likely require purification by distillation or column chromatography.
-
Visualizing the Synthetic Pathways
Caption: Comparative synthetic routes to this compound.
Cost and Efficiency Analysis
Route 1: The primary cost driver for this route is trifluoromethanesulfonic anhydride, which is a relatively expensive reagent. The starting material, 2-bromo-5-hydroxypyrazine, also contributes significantly to the overall cost. However, the high yield and the single-step nature of the reaction are advantageous, potentially reducing labor and solvent costs. The need for column chromatography for purification can add to the time and cost on a larger scale.
Route 2: This proposed route is attractive from a cost perspective. The starting material, 2-amino-5-fluoropyrazine, is expected to be less expensive than 2-bromo-5-hydroxypyrazine, based on the pricing of its pyridine analog, 2-amino-5-fluoropyridine. The reagents for the Sandmeyer reaction, namely sodium nitrite, hydrobromic acid, and copper(I) bromide, are all inexpensive, commodity chemicals. The efficiency of Sandmeyer reactions can vary, but yields are often moderate to good. While this is a two-step process, the reactions are typically robust and scalable.
Conclusion
For laboratory-scale synthesis where simplicity and a well-established procedure are prioritized, Route 1 offers a reliable method to obtain this compound with a good yield. However, for larger-scale production where cost is a major factor, Route 2 presents a compelling, and likely more economical, alternative. The development and optimization of the proposed Sandmeyer reaction for this specific substrate would be a worthwhile endeavor for any organization looking to produce this compound in significant quantities. Further experimental validation is required to determine the precise yield and purification requirements for Route 2.
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of 2-Bromo-5-fluoropyrazine
For researchers, scientists, and professionals in drug development, ensuring a safe laboratory environment is paramount. The proper handling and disposal of chemical reagents are critical components of a comprehensive safety protocol. This guide provides detailed, step-by-step procedures for the safe disposal of 2-Bromo-5-fluoropyrazine, a compound frequently used in synthetic chemistry.
Hazard Profile and Safety Precautions
Prior to handling, it is crucial to be aware of the potential hazards associated with this compound, as inferred from its analogue. Personal Protective Equipment (PPE) is mandatory to mitigate risks of exposure.
| Hazard Category | Description | Recommended Personal Protective Equipment (PPE) |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful if swallowed, in contact with skin, or if inhaled.[1][2][3] | Chemical-resistant gloves (e.g., nitrile), lab coat, safety glasses with side shields or goggles.[1][2][4] Use in a well-ventilated area or under a chemical fume hood.[1][2][4] |
| Skin Irritation | Causes skin irritation.[1][2][3] | Chemical-resistant gloves, lab coat.[1][2][4] |
| Eye Irritation | Causes serious eye irritation.[1][2][3] | Safety glasses with side shields or goggles.[1][2][4] |
| Respiratory Irritation | May cause respiratory irritation.[1] | Use in a well-ventilated area or under a chemical fume hood.[1][2][4] If dust is present, use a NIOSH-approved respirator.[1] |
Step-by-Step Disposal Protocol
Adherence to a systematic disposal procedure is essential to ensure the safety of laboratory personnel and compliance with environmental regulations.
1. Waste Collection:
-
Solid Waste: Collect any unused this compound and any grossly contaminated materials (e.g., weighing paper, paper towels) in a designated, labeled, and sealed container for solid hazardous waste.[1] The container should be clearly marked with "Hazardous Waste" and the chemical name.
-
Liquid Waste: If this compound is in a solution, it should be collected in a designated, labeled, and sealed container for liquid hazardous waste. The container should be compatible with the solvent used.
-
Empty Containers: "Empty" containers of this compound must be treated as hazardous waste unless properly decontaminated. Rinse the container three times with a suitable solvent (e.g., acetone or ethanol). Collect the rinsate as hazardous liquid waste.
2. Spill Management:
-
Minor Spills:
-
Ensure the area is well-ventilated.[1]
-
Wearing appropriate PPE, cover the spill with an inert absorbent material such as vermiculite, dry sand, or earth.
-
Sweep or scoop the absorbed material into a designated hazardous waste container.[1][4] Avoid creating dust.[1][4]
-
Clean the spill area with a suitable solvent and then with soap and water. Collect all cleaning materials as hazardous waste.
-
-
Major Spills:
-
Evacuate the area immediately.
-
Alert your institution's environmental health and safety (EHS) office.
-
Prevent entry into the affected area.
-
3. Final Disposal:
-
All waste containing this compound must be disposed of as hazardous waste.[1][2][3][5][6]
-
Arrange for pickup and disposal by a licensed hazardous waste disposal company. Follow all local, state, and federal regulations for hazardous waste disposal.[1]
-
Do not dispose of this compound down the drain or in the regular trash.[1][4]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Essential Safety and Logistics for Handling 2-Bromo-5-fluoropyrazine
For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of chemical reagents is paramount. This document provides immediate, essential safety and logistical information for the use of 2-Bromo-5-fluoropyrazine, including comprehensive personal protective equipment (PPE) guidelines, operational procedures, and disposal plans.
Chemical Identifier:
Hazard Identification
This compound is classified as a substance with the following hazards:
-
Harmful if swallowed, in contact with skin, or if inhaled.[2]
Personal Protective Equipment (PPE)
Strict adherence to the following PPE requirements is mandatory to ensure personal safety when handling this compound.
| Protection Type | Required Equipment | Specifications & Remarks |
| Eye and Face Protection | Safety glasses with side-shields or goggles, and a face shield. | Must be worn at all times in the laboratory. If there is a splash risk, a face shield should be used in addition to goggles. |
| Hand Protection | Chemical-resistant gloves. | Compatible gloves should be selected based on the specific laboratory conditions and breakthrough time. Dispose of contaminated gloves after use. |
| Body Protection | Laboratory coat, overalls, or P.V.C. apron.[5] | A flame-retardant lab coat is recommended. Ensure clothing fully covers exposed skin. |
| Respiratory Protection | Dust mask or respirator. | A NIOSH-approved N95 dust mask or a respirator with an appropriate cartridge should be used, especially when handling the solid form or when engineering controls are insufficient.[6] The use of respiratory protection should be based on a professional assessment of the risk of inhalation.[5] |
Operational Plan: Step-by-Step Handling Procedure
-
Preparation and Engineering Controls :
-
Handling the Compound :
-
In Case of Accidental Exposure :
-
Eye Contact : Immediately flush eyes with plenty of fresh, running water for at least 15 minutes, holding the eyelids open.[5] Seek immediate medical attention.[5]
-
Skin Contact : Remove contaminated clothing and wash the affected area with soap and plenty of water.[3][5] Seek medical attention if irritation occurs.[5]
-
Inhalation : Move the individual to fresh air. If breathing is difficult, provide respiratory support. Seek medical attention.[3][5][7]
-
Ingestion : Rinse the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[4]
-
Disposal Plan: Waste Management Protocol
-
Waste Collection :
-
Collect all waste material, including unused this compound and any contaminated disposables (e.g., gloves, weighing paper), in a designated, properly labeled, and sealed hazardous waste container.[5]
-
-
Spill Management :
-
In the event of a spill, evacuate the area.
-
Wear the appropriate PPE as outlined in the table above.
-
For dry spills, carefully sweep or vacuum up the material, avoiding dust generation, and place it in a sealed container for disposal.[5]
-
For wet spills, absorb the material with an inert, non-combustible absorbent and place it in a sealed container for disposal.
-
Wash the spill area thoroughly with soap and water, and prevent runoff from entering drains.[5]
-
-
Final Disposal :
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. This compound | 1209459-10-8 [chemicalbook.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. 2-Bromo-5-fluoropyridine - Safety Data Sheet [chemicalbook.com]
- 4. chemscene.com [chemscene.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. 2-ブロモ-5-フルオロピリジン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
